Hydroxy-PEG6-CH2-Boc
描述
属性
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O9/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h19H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPCFQUBUVPQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Hydroxy-PEG6-CH2-Boc for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the properties, synthesis, and applications of Hydroxy-PEG6-CH2-Boc, a bifunctional polyethylene glycol (PEG) linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document offers detailed technical data, a representative synthesis protocol, and visual diagrams to support researchers in leveraging this versatile molecule.
Core Properties of this compound
This compound, with the CAS Number 297162-47-1, is a heterobifunctional linker featuring a terminal hydroxyl group and a Boc-protected amine. The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility and permeability of the resulting conjugate molecules.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below, providing a clear reference for experimental design and chemical handling.
| Property | Value |
| CAS Number | 297162-47-1 |
| Molecular Formula | C₁₈H₃₆O₉ |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | tert-butyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate |
| Linear Formula | C18H36O9 |
| InChI | 1S/C18H36O9/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h19H,4-16H2,1-3H3 |
| InChI Key | BHPCFQUBUVPQGG-UHFFFAOYSA-N |
| Physical Form | Solid or liquid |
| Purity | Typically ≥95% |
| Density | 1.086 ± 0.06 g/cm³ |
| Flash Point | 151.3 ± 20.8 °C |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Safety Information
It is essential to handle this compound with appropriate safety precautions. The following table outlines its key safety classifications.
| Hazard Class | Description |
| GHS Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
Application in PROTACs and Drug Delivery
This compound is a key building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The PEG linker in molecules like this compound plays a crucial role in connecting the target-binding ligand (warhead) to the E3 ligase-binding ligand.[3] The length and flexibility of the PEG chain are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[4] The hydrophilicity imparted by the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.[1]
The hydroxyl and Boc-protected amine groups provide orthogonal handles for conjugation. The hydroxyl group can be activated for coupling, while the Boc group can be removed under acidic conditions to reveal a primary amine for subsequent reactions. This bifunctionality makes it a versatile linker for constructing complex drug delivery systems and other advanced therapeutics.
Experimental Protocols
While the precise, proprietary synthesis protocol for commercially available this compound is not publicly detailed, a representative synthesis can be inferred from established methods for creating similar Boc-protected PEG derivatives. The following is a generalized, two-step experimental protocol for the synthesis of a Boc-protected PEG linker, which can be adapted for this compound.
Representative Synthesis of a Boc-Protected PEG Linker
Part 1: Mono-Boc Protection of a PEG Diamine
This procedure is based on a general method for the selective mono-Boc protection of diamines.
Materials:
-
Hexaethylene glycol diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Trimethylsilyl chloride (TMSCl) or Thionyl chloride (SOCl₂)
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, and rotary evaporator
Procedure:
-
Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. This in-situ generation of HCl forms the mono-hydrochloride salt of the diamine.
-
Allow the reaction to stir at 0°C for 30 minutes.
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in anhydrous dichloromethane (DCM).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure mono-Boc-protected PEG diamine.
Part 2: Conversion to this compound
Further chemical modifications would be required to convert the remaining amine to a hydroxyl group and introduce the acetate moiety. This would likely involve a multi-step process including, but not limited to, diazotization followed by hydrolysis to convert the amine to a hydroxyl group, and subsequent reaction with a protected form of acetic acid.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key concepts related to the application and synthesis of this compound.
References
A Technical Guide to Hydroxy-PEG6-CH2-tert-butyl ester: A Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hydroxy-PEG6-CH2-tert-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, key applications, and detailed experimental protocols for its use.
Core Compound Identification and Properties
The compound, commonly referred to as Hydroxy-PEG6-CH2-Boc, is more accurately described by its IUPAC name. The "Boc" in its common name refers to the tert-butyl ester protecting group for the carboxylic acid, not the more common tert-butyloxycarbonyl protection for amines.
| Property | Value |
| CAS Number | 297162-47-1[][2][3][4] |
| Molecular Weight | 396.48 g/mol [][2][4] |
| Molecular Formula | C₁₈H₃₆O₉[][2] |
| IUPAC Name | tert-butyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate[][4] |
| Structure | HO-(CH₂CH₂O)₆-CH₂-COO-C(CH₃)₃ |
| Physical Form | Liquid[2][4] |
| Purity | Typically ≥95%[2][4] |
| Storage Conditions | 4°C[2][4] |
Applications in Drug Development
Hydroxy-PEG6-CH2-tert-butyl ester is a heterobifunctional linker, meaning it possesses two different reactive functional groups—a hydroxyl (-OH) group and a protected carboxylic acid (-COOH).[5][6] This architecture allows for the sequential and controlled conjugation of two different molecules. The PEG component confers several advantageous properties to the final conjugate, including:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules.[7][8][9]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life in the body.[][10]
-
Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, reducing the potential for an immune response.[][8][10]
-
Biocompatibility: PEG is well-tolerated in biological systems and approved for various biomedical applications.[9][10]
These properties make it an ideal linker for advanced therapeutic modalities:
-
Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and the linker ensures the drug is delivered precisely, minimizing off-target toxicity.[][8][11]
-
PROTACs: PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2] The PEG linker connects the target protein binder to the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable and effective ternary complex.[2][7]
Experimental Protocols
The utility of this linker lies in the orthogonal reactivity of its terminal groups. The tert-butyl ester is stable under basic conditions, allowing the hydroxyl group to be modified first. Subsequently, the ester can be cleaved under acidic conditions to reveal the carboxylic acid for a second conjugation step.
Protocol 1: Deprotection of the tert-Butyl Ester
This procedure unmasks the carboxylic acid, making it available for conjugation, typically with an amine-containing molecule via amide bond formation.
Materials:
-
Hydroxy-PEG6-CH2-tert-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Hydroxy-PEG6-CH2-tert-butyl ester in a 1:1 mixture of DCM and TFA. A typical concentration is 0.1-0.2 M.
-
Stir the solution at room temperature for 2-5 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS) until the starting material is consumed.[4]
-
Remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[3]
-
The resulting product is the deprotected carboxylic acid (HO-PEG6-CH2-COOH) as its TFA salt.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate), and wash with a saturated aqueous solution of NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free carboxylic acid.[3]
Protocol 2: Conjugation of the Hydroxyl Group
The terminal hydroxyl group can be activated or reacted with various functional groups. A common application is the activation with a leaving group (e.g., tosylate) for subsequent reaction with a nucleophile.
Materials:
-
Hydroxy-PEG6-CH2-tert-butyl ester
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
Procedure:
-
Dissolve the Hydroxy-PEG6-CH2-tert-butyl ester in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add Triethylamine (1.5 equivalents) followed by the slow, portion-wise addition of p-Toluenesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure tosylated PEG linker.
Logical and Experimental Workflows
The sequential use of the linker's functional groups is fundamental to its application. Below is a conceptual workflow for the synthesis of a PROTAC, illustrating the logical relationship between the components.
Caption: Conceptual workflow for PROTAC synthesis using a heterobifunctional PEG linker.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Hydroxy-PEG3-t-butyl ester, 186020-66-6 | BroadPharm [broadpharm.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. purepeg.com [purepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. chempep.com [chempep.com]
- 11. Multi-Arm PEGs for ADCs [jenkemusa.com]
An In-Depth Technical Guide to the Structure and Functional Groups of Hydroxy-PEG6-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG6-CH2-Boc, a heterobifunctional polyethylene glycol (PEG) linker increasingly utilized in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functional Groups
This compound, with the IUPAC name tert-butyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate, is a chemical entity composed of a six-unit polyethylene glycol (PEG) chain. This central PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules.[1][2] The molecule is flanked by two distinct functional groups: a terminal primary hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group.[3]
The terminal hydroxyl group offers a reactive site for further chemical modifications, such as esterification or etherification, allowing for its conjugation to a variety of molecules.[4] The Boc-protected amine provides a latent primary amine. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the highly reactive primary amine for subsequent conjugation reactions.[5][6] This differential reactivity of the two terminal functional groups makes this compound a valuable heterobifunctional linker in multi-step synthesis.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This data is essential for experimental design, including reaction stoichiometry and purification protocols.
| Property | Value |
| CAS Number | 297162-47-1 |
| Molecular Formula | C18H37NO8 |
| Molecular Weight | 395.49 g/mol |
| Appearance | Liquid or Solid |
| Purity | ≥95% |
| Storage Temperature | 2-8°C, Sealed in dry conditions.[7] |
| Density | 1.086 ± 0.06 g/cm³[5] |
Experimental Protocols
The following are detailed methodologies for the key chemical transformations involving this compound: Boc deprotection to expose the primary amine and a general protocol for the subsequent conjugation of the exposed amine to a carboxylic acid-containing molecule.
Boc Deprotection Protocol
This procedure outlines the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution (a common concentration is 20-50% v/v TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[9]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5]
General Amide Coupling Protocol
This protocol describes the conjugation of the deprotected Hydroxy-PEG6-CH2-NH2 to a molecule containing a carboxylic acid, a common step in the synthesis of PROTACs.
Materials:
-
Deprotected Hydroxy-PEG6-CH2-NH2 (from the previous protocol)
-
Carboxylic acid-containing molecule of interest (e.g., a warhead for a PROTAC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected Hydroxy-PEG6-CH2-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to isolate the desired conjugate.
Applications in Drug Development
The unique structure of this compound makes it a highly versatile tool in modern drug development.
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[] The linker connecting the target protein binder (warhead) and the E3 ligase binder is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.[11] The PEG chain of this compound enhances the solubility and cell permeability of the PROTAC molecule.[11] The defined length of the six ethylene glycol units provides optimal spacing between the two binding moieties, which is crucial for efficient ternary complex formation.[12]
Utility in Bioconjugation
Beyond PROTACs, this compound is valuable in a wide range of bioconjugation applications.[] It can be used to link therapeutic agents to antibodies in the development of antibody-drug conjugates (ADCs), where the PEG linker can improve the pharmacokinetic profile of the ADC.[9] The ability to selectively deprotect the Boc group allows for a controlled and stepwise synthesis of complex biomolecules, minimizing the formation of undesirable side products.[5]
References
- 1. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. leapchem.com [leapchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug delivery, the tert-butyloxycarbonyl (Boc) group stands as a fundamental tool for chemical synthesis, particularly in its application to polyethylene glycol (PEG) linkers. PEG linkers are widely utilized to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by enhancing solubility, stability, and circulation half-life.[1][2][3] The strategic use of protecting groups is paramount for the successful construction of complex biomolecules, and the Boc group, with its unique characteristics, offers precise control over the reactivity of amine functionalities.[4][5]
This technical guide provides an in-depth exploration of the role of the Boc protecting group in PEG linkers. It will cover the core principles of Boc protection, its applications in advanced drug development, detailed experimental protocols for its implementation and removal, and quantitative data to inform experimental design.
Core Principles of Boc Protection in PEG Linkers
The primary function of the Boc group is to reversibly render an amine group on a PEG linker unreactive.[4] This is crucial in multi-step synthetic strategies where other functional groups on the PEG linker or a conjugated molecule need to be selectively modified.[6][7] The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O).[4][8]
The key features of the Boc protecting group include:
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with many synthetic transformations.[4][]
-
Acid Labile: Its most defining characteristic is its susceptibility to cleavage under acidic conditions, typically with trifluoroacetic acid (TFA), which regenerates the free amine for subsequent reactions.[1][4][10] This orthogonality allows for selective deprotection without affecting other acid-stable protecting groups.[11][]
Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in the controlled, stepwise assembly of complex architectures like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[4][6][13]
Applications in Drug Development
The use of Boc-protected PEG linkers is integral to the development of sophisticated therapeutic modalities:
-
Antibody-Drug Conjugates (ADCs): In ADC development, Boc-protected PEG linkers facilitate the precise attachment of potent cytotoxic payloads to monoclonal antibodies.[6][14] The PEG spacer enhances the solubility and stability of the ADC, while the Boc group allows for controlled conjugation strategies.[7][15][]
-
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[6][13] Boc-protected PEG linkers are often used as the spacer connecting the two ligands, and their controlled deprotection is essential for the modular synthesis of these complex molecules.[4]
-
Peptide and Protein PEGylation: The selective modification of peptides and proteins with PEG chains (PEGylation) can significantly improve their therapeutic profiles.[15][][18] Boc-protected PEG linkers enable site-specific PEGylation by directing the conjugation to a specific amine after deprotection.
-
Nanomedicine and Surface Modification: Boc-protected PEG linkers are used to functionalize nanoparticles, liposomes, and other drug delivery systems.[7][] The PEG layer provides "stealth" properties, reducing immunogenicity and prolonging circulation, while the deprotected amine can be used to attach targeting ligands.[15]
Data Presentation: Quantitative Analysis
The efficiency of Boc protection and deprotection is critical for the overall success of a synthetic route. The following tables summarize key quantitative data for these processes.
Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers [4]
| Parameter | Value |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Equivalents of (Boc)₂O | 1.1 - 1.5 |
| Base | Diisopropylethylamine (DIPEA) or other non-nucleophilic base |
| Equivalents of Base | 2 - 3 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3 - 12 hours |
| Typical Yield | >95% |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers [4]
| Reagent | Concentration | Solvent | Time (minutes) | Purity of Deprotected Product (by HPLC) |
| TFA | 20% | DCM | 30 | ~90% |
| TFA | 50% | DCM | 5 | 78% |
| TFA | 50% | DCM | 60 | >95% |
| HCl | 4M | Dioxane | 5 | ~80% |
| HCl | 4M | Dioxane | 60 | >95% |
Table 3: Comparison of Boc and Fmoc Protecting Groups [4][][11][18]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine) |
| Stability | Stable to bases and nucleophiles | Stable to acids |
| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs | Solid-phase peptide synthesis (Fmoc/tBu strategy) |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving high yields and purity in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[4]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[4]
-
Stir the reaction mixture at room temperature for 3-12 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.[4]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[4][20]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask (concentration of 0.1-0.2 M).[20]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[20]
-
If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[20]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[20]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[20]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[20]
-
Co-evaporation with toluene can help remove residual TFA.[20]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[20]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin
This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.[4]
Materials:
-
Boc-amino-PEG-resin (e.g., PAM resin)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, DCC/HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[4]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[4]
-
Washing: Wash the resin thoroughly with DCM and then DMF.[4]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[4]
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.[4]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).[4]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[4]
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.[4]
-
Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[4]
Mandatory Visualization
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. biosynth.com [biosynth.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. purepeg.com [purepeg.com]
- 18. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Spacer - The Critical Role of Linkers in PROTACs
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the unprecedented ability to specifically eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][3] It is this linker, far from being a mere spacer, that critically dictates the efficacy, selectivity, and drug-like properties of the PROTAC.[4][5] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[4][5][6]
This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data from case studies, detailed experimental protocols for key assays, and visual representations of crucial processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs: A Balancing Act
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[] This fundamental characteristic addresses a key challenge in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[5]
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the overall polarity of the molecule. This enhanced solubility is crucial not only for in vitro assays but also for improving the pharmacokinetic profile of a potential drug candidate.[5]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[5] Longer PEG linkers can, in some cases, allow the PROTAC to adopt a more compact conformation, which may shield its polar surface area and facilitate membrane traversal.[8] However, there is a delicate balance, as excessive PEGylation can also negatively impact permeability.[5]
Optimizing Ternary Complex Formation
The primary function of the PROTAC is to induce the formation of a productive ternary complex between the POI and the E3 ligase. The length and flexibility of the PEG linker are paramount in achieving the optimal geometry for this complex, which is a prerequisite for efficient ubiquitination of the target protein.[4][9]
-
Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[4][9]
-
Too long: Conversely, an excessively long and flexible linker can result in an unstable or non-productive complex due to a high entropic penalty upon binding. This can also lead to an increased "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[5]
Therefore, the optimal linker length is a critical parameter that must be empirically determined for each specific POI and E3 ligase pair.[4][5]
Quantitative Impact of PEG Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the in vitro degradation efficacy and other key parameters of PROTACs targeting different proteins.
Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
This table presents a synthesized comparison of BRD4-targeting PROTACs composed of the JQ1 inhibitor and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.
| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data compiled for illustrative purposes based on trends observed in published studies.[6]
Interpretation: In this BRD4-targeting system, a PEG5 linker demonstrates the highest potency (lowest DC₅₀) and greatest efficacy (highest Dₘₐₓ), highlighting the existence of an optimal linker length.
Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
This table summarizes data from a study on ERα degradation using PROTACs with varying linker lengths, recruiting the VHL E3 ligase in the MCF7 cell line.
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 9 | >1000 | <20 |
| 12 | ~500 | ~60 |
| 16 | ~100 | >90 |
| 19 | ~750 | ~50 |
| 21 | >1000 | <30 |
Data summarized from a study on ERα degradation.[5]
Interpretation: For ERα degradation, a 16-atom linker was found to be optimal, with linkers both shorter and longer than this resulting in significantly reduced degradation.
Table 3: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
This table shows data from a study on BTK degraders, illustrating that in some systems, longer linkers can be more potent.
| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG2 | 80 | ~70 |
| PEG4 | 30 | ~85 |
| PEG6 | 10 | >90 |
| PEG8 | 25 | ~90 |
Data summarized from a study on BTK degraders.[5]
Interpretation: In this particular BTK-targeting PROTAC series, a trend towards increased potency was observed with longer PEG linkers, with the PEG6 linker showing the best performance.
Table 4: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation
This table highlights that a minimum linker length may be required to observe any degradation.
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 7 | No Degradation | 0 |
| 12 | ~500 | ~70 |
| 16 | ~50 | ~90 |
| 21 | 3 | >95 |
| 29 | 292 | ~75 |
Data summarized from a study on TBK1 degradation.[1][5]
Interpretation: For TBK1, no degradation was observed with linkers shorter than 12 atoms. The 21-atom linker was found to be the most potent in this series.
Table 5: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
This table illustrates the impact of PEG linker length on cell permeability and oral bioavailability for the BRD4-targeting PROTAC series.
| Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.8 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 2.2 | 30 |
| PEG6 | 1.5 | 20 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). Data compiled for illustrative purposes.[6]
Interpretation: The data suggests that for this BRD4-targeting PROTAC, a PEG5 linker provides the best balance of properties, leading to the highest oral bioavailability.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
PROTAC-mediated protein degradation pathway.
A flowchart of the typical experimental workflow for PROTAC evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: In-Cell Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][10]
Objective: To determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation percentage (Dₘₐₓ) of a PROTAC.
Materials:
-
Relevant cell line (e.g., MCF7 for ERα, MV4-11 for BRD4)
-
6-well cell culture plates
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[4][10]
-
Prepare serial dilutions of the PROTAC in fresh culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[4]
-
Include a vehicle control (DMSO) at a final concentration consistent across all wells (e.g., ≤ 0.1%).[10]
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for a specified time (e.g., 24 hours).[4]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an ECL substrate and an imaging system.[4]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[4]
-
Normalize the target protein band intensity to the loading control.[4]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[4][5]
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol outlines a general approach for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[9][11]
Objective: To quantify the formation of the ternary complex and assess the cooperativity of binding.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC of interest
-
TR-FRET donor fluorophore-conjugated antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.
-
-
Assay Setup:
-
In a suitable microplate, add the POI, E3 ligase, and varying concentrations of the PROTAC.
-
Include controls with only the POI and E3 ligase (no PROTAC) to determine the background signal.
-
Add the donor and acceptor antibodies to all wells.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 180 minutes) to allow the components to reach equilibrium.[11]
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader, recording the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., 520 nm / 490 nm).[11]
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," and the peak of the curve represents the optimal concentration for ternary complex formation.
-
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a general workflow for an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to detect ternary complex formation.[12][13]
Objective: To detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Biotinylated POI
-
Tagged E3 ligase complex (e.g., FLAG-tagged)
-
PROTAC of interest
-
Streptavidin-coated Donor beads
-
Anti-tag Acceptor beads (e.g., Anti-FLAG)
-
Assay buffer
-
Microplate reader capable of AlphaLISA measurements
Procedure:
-
Assay Setup:
-
In a microplate, combine the biotinylated POI, tagged E3 ligase, and a serial dilution of the PROTAC.[12]
-
Incubate the mixture to allow for complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA Donor and Acceptor beads to the wells.
-
Incubate the plate in the dark to allow for bead-complex binding.
-
-
Measurement:
-
Measure the AlphaLISA signal using a compatible microplate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. Similar to TR-FRET, a bell-shaped curve is expected, and the data can be used to determine the optimal concentration for ternary complex formation.[12]
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[5] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. The quantitative data and experimental protocols provided in this guide underscore the critical importance of systematic linker optimization. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens, the rational design of PEG linkers will continue to be a key factor in the development of PROTACs with superior potency, selectivity, and drug-like properties, ultimately accelerating their translation into transformative therapies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
An In-depth Technical Guide to the Solubility and Stability of Hydroxy-PEG6-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Hydroxy-PEG6-CH2-Boc, a heterobifunctional linker commonly utilized in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for optimizing reaction conditions, formulation, and storage to ensure the integrity and efficacy of the final therapeutic product.
Core Concepts: Structure and Physicochemical Properties
This compound, characterized by a hydroxyl (-OH) group at one terminus and a Boc-protected amine on a short alkyl chain at the other, is connected by a hexaethylene glycol (PEG6) spacer. This structure imparts a unique combination of hydrophilicity and selective reactivity. The PEG6 chain enhances aqueous solubility, a desirable trait for many biological applications. The terminal hydroxyl group offers a reactive site for further conjugation, while the tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine under neutral to basic conditions, allowing for its selective deprotection under acidic conditions.
Solubility Profile
The solubility of this compound is dictated by its molecular structure, particularly the hydrophilic nature of the polyethylene glycol chain. While specific quantitative solubility data for this exact molecule is not extensively published, data from structurally similar compounds and general principles of PEG chemistry provide a strong predictive framework.
Qualitative Solubility: Based on the properties of analogous short-chain PEG derivatives, this compound is expected to be soluble in a range of polar solvents. A structurally related compound, N-(Boc-PEG3)-N-bis(PEG2-alcohol), is known to be soluble in water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF)[1]. This suggests a broad solubility profile for this compound in both aqueous and common organic solvents used in bioconjugation.
Quantitative Solubility Data (Predicted): The following table summarizes the predicted solubility of this compound in various solvents, based on the behavior of similar PEGylated molecules. These values should be considered as estimates and may vary depending on experimental conditions such as temperature and purity.
| Solvent | Predicted Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetonitrile | Soluble |
Stability Profile
The stability of this compound is primarily influenced by the chemical lability of the Boc protecting group and the ether linkages within the PEG chain.
pH Stability: The tert-butyloxycarbonyl (Boc) group is a well-established acid-labile protecting group for amines. Consequently, this compound will exhibit pH-dependent stability.
-
Acidic Conditions (pH < 4): The Boc group is readily cleaved under acidic conditions, exposing the primary amine. The rate of hydrolysis is dependent on the acid strength and temperature.
-
Neutral to Basic Conditions (pH 7-14): The Boc group is generally stable under neutral to basic conditions, as well as in the presence of many nucleophiles. This allows for selective reactions at the hydroxyl terminus without affecting the protected amine.
Temperature and Oxidative Stability: Polyethylene glycol chains are generally stable at room temperature. However, they can be susceptible to oxidative degradation, especially at elevated temperatures and in the presence of transition metal ions. This degradation can lead to chain cleavage and the formation of various byproducts. For long-term storage, it is advisable to keep the compound in a cool, dark place and under an inert atmosphere if possible.
Storage Recommendations:
-
Long-term: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
Short-term: Can be stored at 2-8°C for short periods.
-
In Solution: It is recommended to prepare solutions fresh. If storage is necessary, solutions should be stored at -20°C.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the solubility and stability of this compound.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Carefully remove the vials from the shaker and let them stand to allow the solid to settle.
-
Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol for Stability Assessment by HPLC
This protocol describes a general method for evaluating the stability of this compound under different pH conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffer solutions of different pH values (e.g., pH 2, 4, 7.4, 9)
-
HPLC system with a suitable detector (e.g., UV, CAD, ELSD, or MS)
-
A suitable HPLC column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare working solutions by diluting the stock solution into the different pH buffer solutions to a final concentration suitable for HPLC analysis.
-
Transfer the working solutions into autosampler vials.
-
Immediately inject a sample from each vial at t=0 to determine the initial concentration and purity.
-
Incubate the vials at a controlled temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated stability studies).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject samples from each vial onto the HPLC system.
-
Monitor the chromatograms for the appearance of degradation products and a decrease in the peak area of the parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.
Visualizations
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Assay.
Experimental Workflow for Stability Testing
Caption: Workflow for HPLC-Based Stability Assessment.
References
The Cornerstone of Bioconjugation: An In-depth Technical Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to biomolecules, a process known as PEGylation, has become an indispensable tool in the development of therapeutics, diagnostics, and research reagents. The strategic use of PEG linkers can dramatically improve the solubility, stability, and pharmacokinetic profiles of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles. This guide provides a comprehensive overview of the fundamental principles of using PEG linkers in bioconjugation, supported by quantitative data, detailed experimental protocols, and illustrative workflows.
Core Principles of PEGylation
Polyethylene glycol is a synthetic, water-soluble, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1][2] PEG linkers are PEG chains that are chemically activated with reactive functional groups at one or both ends, enabling their covalent attachment to target biomolecules.[3][4] The process of PEGylation imparts several beneficial properties to the conjugated molecule.
Key Advantages of Using PEG Linkers:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions, which is particularly beneficial for drug formulation and delivery.[5][6]
-
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and proteolysis, thereby increasing their stability in biological environments.[5][7]
-
Increased Bioavailability and Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a prolonged circulation time in the bloodstream.[5][6][8] This often allows for less frequent dosing of therapeutic agents.[7]
-
Reduced Immunogenicity: The flexible PEG chains can create a "stealth" effect, masking immunogenic epitopes on the surface of the biomolecule and reducing the likelihood of an immune response.[5][7]
Quantitative Impact of PEGylation
The physicochemical properties of a bioconjugate are significantly influenced by the size and architecture of the attached PEG linker. The following tables summarize the quantitative effects of PEGylation on key parameters.
| PEG Molecular Weight (kDa) | Protein | Change in Hydrodynamic Radius (Rh) | Fold Increase in Circulation Half-Life | Reference(s) |
| 20 | Recombinant Human TIMP-1 | Not explicitly stated, but significant increase implied | ~25-fold (from 1.1 h to 28 h) | [6][8] |
| 5 | Human Serum Albumin | Rh increased from ~3.5 nm to ~4.2 nm | Not determined in this study | [9] |
| 10 | Human Serum Albumin | Rh increased from ~3.5 nm to ~5.2 nm | Not determined in this study | [9] |
| 20 (linear) | Human Serum Albumin | Rh increased from ~3.5 nm to ~6.1 nm | Not determined in this study | [9] |
| 20 (branched) | Human Serum Albumin | Rh increased from ~3.5 nm to ~6.4 nm | Not determined in this study | [9] |
Table 1: Effect of PEG Molecular Weight on Hydrodynamic Radius and Circulation Half-Life.
| PEG Linker Length | Application | Key Observation | Reference(s) |
| Short (e.g., PEG4) | Antibody-Drug Conjugate (ADC) | May favor higher in vitro potency. | [3] |
| Intermediate (e.g., PEG8, PEG12) | Antibody-Drug Conjugate (ADC) | Often represents a balance between improved pharmacokinetics and retained potency. | [3] |
| Long (e.g., PEG24) | Antibody-Drug Conjugate (ADC) | Can exhibit a more significant reduction in cytotoxicity. | [3] |
| Long (e.g., 4-10 kDa) | Nanoparticles | Very effective at reducing non-specific cellular uptake. | [3] |
Table 2: Influence of PEG Linker Length on In Vitro Performance.
Experimental Protocols
Precise and reproducible bioconjugation requires well-defined experimental protocols. The following sections provide detailed methodologies for two common PEGylation chemistries.
Amine-Reactive PEGylation using NHS Esters
N-Hydroxysuccinimide (NHS) esters are one of the most common reactive groups used for PEGylating proteins. They react with primary amines (e.g., the side chain of lysine residues and the N-terminus) to form stable amide bonds.[1][4]
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., Tris or glycine buffer)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-8.0 using dialysis or a desalting column.[1][4]
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[1]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1][4] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[4]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring.[10] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1][4] The optimal reaction time may vary depending on the protein.
-
Quenching: (Optional) Add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction.
-
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[11][12][]
Sulfhydryl-Reactive PEGylation using Maleimides
Maleimide-functionalized PEG linkers react specifically with free sulfhydryl groups (e.g., from cysteine residues) to form stable thioether bonds. This chemistry is often used for site-specific PEGylation.[14]
Materials:
-
Protein or peptide with free sulfhydryl groups
-
Maleimide-activated PEG linker (e.g., mPEG-Maleimide)
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing molecule in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.
-
(Optional) Reduction of Disulfides: If the sulfhydryl groups are in the form of disulfide bonds, they can be reduced by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubating for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide reagent.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in a suitable buffer or organic solvent immediately before use.[14]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[14][15]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.[14][15]
-
Purification: Purify the PEGylated product from unreacted reagents using size-exclusion chromatography or dialysis.[14][15]
Visualization of Workflows and Principles
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical steps in bioconjugation and the conceptual impact of PEGylation.
Caption: General experimental workflow for bioconjugation using PEG linkers.
Caption: Impact of PEGylation on a protein's interactions in a biological system.
Characterization of PEGylated Bioconjugates
Thorough characterization is essential to ensure the quality and consistency of PEGylated products. A combination of analytical techniques is typically employed:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates molecules based on their apparent molecular weight. PEGylation increases the hydrodynamic size of a protein, causing it to migrate slower on an SDS-PAGE gel, resulting in a band shift.[16][17] This can be used to qualitatively assess the extent of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius and is effective for separating PEGylated proteins from the unreacted protein and free PEG.[12][] Reversed-phase HPLC (RP-HPLC) can be used to separate positional isomers of PEGylated proteins.[]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can be used to determine the precise molecular weight of the PEGylated conjugate, allowing for the calculation of the degree of PEGylation (the number of PEG chains attached per molecule).[2][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) can be used to quantitatively determine the degree of PEGylation by integrating the signals from the PEG methylene groups and comparing them to signals from the protein.[19][20]
Conclusion
The use of PEG linkers in bioconjugation is a powerful and versatile strategy for enhancing the therapeutic potential of a wide range of biomolecules. By carefully selecting the appropriate PEG linker architecture and length, and by employing well-controlled conjugation and purification methods, researchers can develop bioconjugates with optimized properties for their specific applications. The continued innovation in PEGylation chemistry and analytical techniques will undoubtedly lead to the development of even more effective and safer biotherapeutics in the future.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Protein PEGylation [jenkemusa.com]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 9. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. scielo.br [scielo.br]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 17. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Hydroxy-PEG6-CH2-Boc: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Hydroxy-PEG6-CH2-Boc (CAS RN: 297162-47-1), a polyethylene glycol (PEG) derivative commonly utilized in bioconjugation and pharmaceutical research. Due to its increasing application, a thorough understanding of its safety profile and proper handling procedures is crucial for laboratory personnel. This document summarizes key safety data, outlines handling and emergency protocols, and provides a logical workflow for its safe use.
Chemical and Physical Properties
This compound, with the IUPAC name tert-butyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate, is a 6-unit PEG derivative.[1] It is characterized by a terminal hydroxyl group and a Boc-protected amine group.[2] The presence of the hydrophilic PEG linker enhances the water solubility of molecules it is conjugated to.[1][2]
| Property | Value | Source |
| CAS Number | 297162-47-1 | [3][4] |
| Molecular Formula | C18H36O9 | [3] |
| Molecular Weight | 396.48 g/mol | [3] |
| Physical Form | Liquid or Solid | [3] |
| Density | 1.086 ± 0.06 g/cm³ | |
| Flash Point | 151.3 ± 20.8 °C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Harmful) | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Source:[3]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Gloves must be inspected prior to use.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[5]
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[5]
Storage
Store the compound in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is between 2°C and 8°C.
Emergency Procedures
In the event of exposure or a spill, the following first-aid measures should be taken immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not let the product enter drains.
Toxicological Information
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most accurate and up-to-date information before handling any chemical.
References
Methodological & Application
Synthesis of PROTACs Utilizing Hydroxy-PEG6-CH2-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the versatile linker, Hydroxy-PEG6-CH2-Boc. The inclusion of a polyethylene glycol (PEG) chain enhances the aqueous solubility and cell permeability of the final PROTAC molecule.[1][2][3] The this compound linker offers a hydroxyl group and a Boc-protected amine, allowing for a controlled, stepwise synthesis strategy.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][7][8]
The Role of the this compound Linker
The choice of linker is critical to the efficacy of a PROTAC. The PEG component of the this compound linker improves the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][2][3] The length of the PEG chain is also a crucial parameter for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The terminal hydroxyl and Boc-protected amine groups on this linker allow for a modular and flexible synthetic approach, enabling the sequential and directional conjugation of the POI and E3 ligase ligands.
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a PROTAC using a PEG-based linker. Actual yields and purity may vary depending on the specific ligands and reaction conditions.
| Step | Product | Starting Material Purity | Reaction Yield (%) | Final Product Purity (LC-MS) |
| 1. Boc Deprotection | Amine-PEG6-OH TFA Salt | >95% | ~95-99% (crude) | Not Applicable |
| 2. First Amide Coupling | POI-Linker Intermediate | >95% | 70-90% | >95% |
| 3. Hydroxyl Activation | POI-Linker-OTs | >95% | 85-95% (crude) | Not Applicable |
| 4. Second Amide Coupling | Final PROTAC | >95% | 50-80% | >98% |
Experimental Protocols
A representative two-step protocol for the synthesis of a PROTAC using the this compound linker is provided below. This protocol involves the initial deprotection of the Boc group, followed by sequential amide coupling reactions.
Experimental Workflow Diagram
Caption: Step-by-step PROTAC synthesis workflow.
Step 1: Boc Deprotection of this compound
This procedure removes the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.[9][10]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting Amine-PEG6-OH TFA salt is often used directly in the next step without further purification.
Step 2: First Amide Coupling with POI Ligand
This step forms an amide bond between the deprotected linker and a carboxylic acid-functionalized POI ligand.
Materials:
-
Amine-PEG6-OH TFA salt (from Step 1)
-
POI ligand with a terminal carboxylic acid (POI-COOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.[11]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the Amine-PEG6-OH TFA salt (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[11]
-
Once the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography to yield the POI-PEG6-OH intermediate.
Step 3: Activation of the Terminal Hydroxyl Group
This procedure activates the hydroxyl group of the POI-linker intermediate for the subsequent coupling reaction.
Materials:
-
POI-PEG6-OH intermediate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the POI-PEG6-OH intermediate (1.0 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents) to the solution and cool to 0°C.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG6-OTs).
-
Concentrate the reaction mixture under reduced pressure. The crude product is often used directly in the next step.
Step 4: Second Amide Coupling with E3 Ligase Ligand
This final step couples the activated POI-linker intermediate with an amine-containing E3 ligase ligand.
Materials:
-
Crude POI-PEG6-OTs intermediate
-
Amine-containing E3 ligase ligand (E3-NH2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative HPLC system
Procedure:
-
Dissolve the crude tosylated intermediate and the E3-NH2 (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[12]
Characterization of the Final PROTAC
The identity and purity of the final PROTAC should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the final compound.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the PROTAC, ensuring that all components (POI ligand, linker, and E3 ligase ligand) are present in the final molecule.[12][]
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Step-by-Step Boc Deprotection of Hydroxy-PEG6-CH2-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient and reliable deprotection of the tert-butyloxycarbonyl (Boc) group from Hydroxy-PEG6-CH2-Boc. The removal of the Boc protecting group is a critical step in various bioconjugation and drug development workflows, yielding a primary amine that is ready for subsequent modification.
The protocols provided herein describe two common and effective methods for Boc deprotection: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. These methods are widely applicable to Boc-protected amines and have been adapted for PEGylated compounds.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as TFA or HCl. This protonation is followed by the fragmentation of the protonated carbamate, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[1][2] The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride), which can then be neutralized to the free amine if required for subsequent steps.
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are detailed below. The choice of method may depend on the scale of the reaction, the desired final salt form, and the compatibility of other functional groups present in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (optional, for azeotropic removal of TFA)
-
Diethyl ether (optional, for precipitation)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath. This is important to control the initial exotherm of the reaction.[3]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3] For example, for a 50% TFA/DCM solution, add an equal volume of TFA to the DCM solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.[3][4]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The deprotected amine is more polar and will have a lower Rf value on TLC compared to the starting material.[3] In ¹H NMR, the disappearance of the tert-butyl proton signal (a singlet around 1.4 ppm) indicates the completion of the reaction.[3] The reaction is typically complete within 1-2 hours.[3][4]
-
Work-up and Isolation:
-
Isolation as the TFA Salt: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[5] To ensure complete removal of residual TFA, co-evaporation with toluene (3x) can be performed.[3] The resulting oil or solid is the TFA salt of the deprotected amine, which can often be used directly in the next step. For precipitation, cold diethyl ether can be added to the concentrated residue, and the resulting solid collected by filtration.[5]
-
Isolation as the Free Amine: After concentrating the reaction mixture, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA.[3] Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.[3]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to TFA and yields the hydrochloride salt of the amine.
Materials:
-
This compound
-
Anhydrous 1,4-Dioxane
-
4M HCl in 1,4-Dioxane solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve this compound in anhydrous 1,4-dioxane in a round-bottom flask.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[6]
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to a few hours.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Work-up and Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[6] Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of PEGylated amines based on literature for similar compounds. Actual results for this compound may vary and optimization may be required.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Acid Concentration | 20-50% (v/v)[3] | 4 M solution[6] |
| Temperature | 0 °C to Room Temperature[3] | Room Temperature[7] |
| Reaction Time | 1 - 2 hours[3][4] | 0.5 - 4 hours[7] |
| Typical Yield | >95% (as TFA salt) | >90% (as HCl salt) |
| Typical Purity | High, often used without further purification | High, often used without further purification |
| Monitoring | TLC, LC-MS, ¹H NMR[3] | TLC, LC-MS, ¹H NMR |
Mandatory Visualizations
Boc Deprotection Signaling Pathway
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protein Conjugation Using Hydroxy-PEG6-CH2-Boc
These application notes provide a comprehensive overview and detailed protocols for the conjugation of proteins using the bifunctional linker, Hydroxy-PEG6-CH2-Boc. This hetero-bifunctional polyethylene glycol (PEG) linker is designed to introduce a discrete six-unit PEG spacer to a target protein, enhancing solubility, stability, and pharmacokinetic properties while minimizing immunogenicity.
The linker possesses two distinct functional groups: a primary hydroxyl (-OH) group and a Boc-protected primary amine (-NHBoc). This configuration allows for two primary conjugation strategies:
-
Amine-Reactive Conjugation: The Boc protecting group is removed to reveal a primary amine, which can then be conjugated to activated carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on the protein via carbodiimide chemistry.
-
Hydroxyl-Reactive Conjugation: The terminal hydroxyl group can be activated to react with primary amines (lysine residues or the N-terminus) on the protein.
This document will focus on the first and more common strategy: utilizing the deprotected amine for conjugation to protein carboxyl groups.
Principle of Conjugation
The conjugation process involves a two-step procedure. First, the tert-butyloxycarbonyl (Boc) protecting group on the PEG linker is removed under acidic conditions to expose the primary amine. Second, the carboxyl groups on the target protein are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated carboxyl groups (now an NHS-ester) readily react with the primary amine of the deprotected PEG linker to form a stable amide bond.
Caption: Workflow for conjugating this compound to protein carboxyl groups.
Experimental Protocols
This section provides detailed step-by-step protocols for the conjugation chemistry.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine of the PEG linker, which is essential for the subsequent conjugation step.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (optional, for removal of residual TFA)
-
Nitrogen or Argon gas supply
-
Rotary evaporator or vacuum centrifuge
Procedure:
-
Dissolution: Dissolve the this compound linker in anhydrous DCM in a clean, dry round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction exotherm.
-
Acid Addition: While stirring, slowly add TFA to the solution to a final concentration of 20-50% (v/v).[1]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-3 hours.[1][2]
-
Monitoring (Optional): The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1][3]
-
TFA Removal: To ensure complete removal of residual TFA, add toluene to the flask and evaporate again. Repeat this co-evaporation step 2-3 times.[1][2] The resulting deprotected linker, Amino-PEG6-OH as a TFA salt, can often be used directly in the next conjugation step without further purification.
Protocol 2: Two-Step EDC/NHS Conjugation to Protein
This two-step protocol first activates the protein's carboxyl groups and then introduces the deprotected amine-PEG linker. This method is preferred as it minimizes the risk of protein-protein crosslinking.[4]
Materials:
-
Target protein with accessible carboxyl groups
-
Deprotected Amino-PEG6-OH linker (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification
Procedure:
Step A: Activation of Protein Carboxyl Groups
-
Preparation: Prepare the protein in ice-cold Activation Buffer. A typical protein concentration is 1-5 mg/mL.
-
Reagent Preparation: Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL or ~50 mM). Equilibrate reagents to room temperature before opening vials to prevent moisture condensation.[5]
-
Activation: Add the EDC and Sulfo-NHS solutions to the protein solution. The molar ratio of reagents is critical and should be optimized. Refer to Table 1 for starting recommendations.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[5][6][7]
Step B: Conjugation with Amine-PEG Linker
-
Linker Addition: Immediately following activation, add the deprotected Amino-PEG6-OH linker to the activated protein solution. The linker can be dissolved in Reaction Buffer.
-
pH Adjustment (Optional but Recommended): For optimal amine reactivity, the pH of the reaction mixture can be raised to 7.2-7.5 by adding a small amount of Reaction Buffer or a concentrated phosphate buffer.
-
Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[5][6] Incubate for an additional 15-30 minutes to hydrolyze any remaining active NHS esters.
-
Purification: Remove excess PEG linker and reaction byproducts to purify the PEGylated protein conjugate. This is typically achieved using size exclusion chromatography (SEC) (e.g., a desalting column) or dialysis.[8][][10] For more rigorous purification to separate different species of PEGylated protein, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be required.[][11]
Data Presentation and Characterization
Effective conjugation requires careful optimization of reaction parameters. The following tables provide recommended starting conditions and outline methods for characterizing the final conjugate.
Quantitative Data Tables
Table 1: Recommended Molar Ratios for EDC/NHS Conjugation
| Component | Molar Ratio (vs. Protein) | Purpose |
|---|---|---|
| Protein | 1x | The target molecule for modification. |
| Amino-PEG6-OH | 10x - 50x | Drives the reaction towards the desired product. |
| EDC | 20x - 100x | Activates carboxyl groups. A higher excess is often needed. |
| Sulfo-NHS | 20x - 100x | Stabilizes the activated intermediate, improving efficiency. |
Note: These are starting recommendations. The optimal ratios must be determined empirically for each specific protein.
Table 2: Characterization Methods for PEGylated Proteins
| Technique | Information Provided | Expected Outcome |
|---|---|---|
| SDS-PAGE | Purity and apparent molecular weight. | A band shift to a higher apparent molecular weight compared to the unmodified protein. The size of the shift corresponds to the number of PEG chains attached.[8] |
| Size Exclusion Chromatography (SEC-HPLC) | Purity, aggregation state, and hydrodynamic radius. | PEGylated protein elutes earlier than the native protein due to its increased size.[8][][10] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Exact molecular weight and degree of PEGylation. | Confirms the covalent addition of the PEG linker by showing mass increases corresponding to one or more PEG6 units. |
| UV-Vis Spectroscopy | Protein concentration (e.g., A280). | Used to determine the concentration of the final conjugate for functional assays. |
| Functional Assay | Biological activity of the conjugate. | Assesses whether the conjugation process has impacted the protein's function (e.g., enzyme kinetics, binding affinity). |
Workflow and Pathway Visualization
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Overall chemical reaction for protein PEGylation via EDC/NHS chemistry.
Caption: High-level experimental workflow for protein PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating PEG6 Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers are integral components in modern drug development, enhancing the therapeutic properties of molecules ranging from small molecule inhibitors to large biologics. Among these, discrete PEG linkers with six ethylene glycol units (PEG6) offer a favorable balance of hydrophilicity, length, and flexibility. Incorporating a PEG6 linker can improve a drug's solubility, extend its circulating half-life, and provide optimal spacing between a targeting moiety and a payload, thereby increasing therapeutic efficacy.[1][2]
These application notes provide a detailed experimental workflow for incorporating PEG6 linkers into two prominent classes of therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The following sections include detailed protocols, quantitative data for comparison, and visualizations of key experimental and biological pathways.
Application 1: Development of a HER2-Targeted Antibody-Drug Conjugate (ADC) with a PEG6 Linker
The strategic incorporation of a PEG6 linker in an ADC can enhance its pharmacokinetic properties and enable higher drug-to-antibody ratios (DARs) by solubilizing hydrophobic payloads.[1] This section outlines the workflow for conjugating a cytotoxic payload to a HER2-targeting antibody fragment (Fab) using a heterobifunctional SMCC-PEG6 linker (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-PEG6).
Experimental Workflow for ADC Synthesis and Characterization
The overall process involves antibody modification, conjugation with the linker-payload, and subsequent purification and characterization of the resulting ADC.[3][4]
References
Application Notes and Protocols: The Synergy of Click Chemistry and PEGylated Linkers in Modern Bioconjugation
Introduction
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and highly specific, generating minimal and inoffensive byproducts.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become powerful tools in bioconjugation.[1][][] These reactions enable the precise and stable ligation of molecules in complex biological environments.[4]
Poly(ethylene glycol) (PEG) is a biocompatible and hydrophilic polymer widely used to improve the pharmaceutical properties of biomolecules.[5] When used as a linker, PEG can enhance solubility, reduce aggregation, improve pharmacokinetic profiles, and shield conjugated molecules from enzymatic degradation.[6][7][8] The combination of click chemistry's precision with the benefits of PEGylated linkers has created a versatile platform for numerous applications in drug development, diagnostics, and materials science.[5][9]
This document provides detailed application notes and protocols for three key areas: the synthesis of Antibody-Drug Conjugates (ADCs), the functionalization of nanoparticles, and the formation of hydrogels.
Application Note 1: Advanced Antibody-Drug Conjugate (ADC) Synthesis
The precise attachment of potent cytotoxic drugs to monoclonal antibodies (mAbs) is critical for developing effective and safe ADCs.[] Click chemistry, in conjunction with PEGylated linkers, allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), enhancing their stability, pharmacokinetics, and therapeutic index.[1][11][12] PEG linkers can mask the hydrophobicity of the payload, reducing the risk of aggregation and improving plasma half-life.[7][8][13]
Data Presentation: Impact of PEGylated Linkers on ADC Properties
The inclusion of PEG chains in the linker design significantly influences the physicochemical and biological properties of ADCs.
| Property | Observation | Impact | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Incorporating a PEG₁₂ spacer increased the achievable DAR for hydrophobic payloads from ~2.7 to ~3.0. | PEGylation can improve the conjugation efficiency of hydrophobic drug-linkers, allowing for higher, more uniform drug loading. | [14] |
| Hydrophilicity & Stability | An ADC with a methyl-PEG₂₄ (mPEG₂₄) moiety demonstrated maximum hydrophilicity and biophysical stability compared to non-PEGylated counterparts. | Increased hydrophilicity prevents aggregation, a common issue with hydrophobic payloads, leading to a more stable and effective therapeutic. | [7][8] |
| Pharmacokinetics (PK) | PEGylation of a dipeptide linker resulted in a prolonged half-life and enhanced tolerability in animal models. | Improved PK profiles lead to better drug exposure at the tumor site and reduced systemic toxicity. | [7][15] |
| In Vivo Efficacy | An ADC with a PEG₂₄ spacer showed superior tumor suppression in xenograft models compared to ADCs with shorter or no PEG linkers. | Enhanced stability and PK translate directly to improved therapeutic outcomes in preclinical studies. | [7] |
Experimental Protocols
Protocol 1: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified drug-linker to an alkyne-functionalized antibody.
Materials:
-
Alkyne-modified monoclonal antibody (mAb-alkyne) in a suitable buffer (e.g., PBS).
-
Azide-functionalized PEGylated drug linker (Azide-PEG-Drug).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM).
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM), freshly prepared.
-
Copper-stabilizing ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 50 mM).[16][17]
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of Reagents: In a microcentrifuge tube, prepare the final concentration of mAb-alkyne in buffer. A typical concentration is 2-10 mg/mL.
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA ligand. A 1:5 molar ratio of copper to ligand is common to protect the antibody from oxidation.[16][17]
-
Reaction Assembly: To the mAb-alkyne solution, add the Azide-PEG-Drug linker. A 5-10 fold molar excess of the linker over the antibody is a good starting point.
-
Initiation of Reaction: Add the CuSO₄/THPTA premix to the antibody-linker solution, followed immediately by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.[16]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Purification: Upon completion, purify the resulting ADC from excess reagents and catalyst using size-exclusion chromatography or another appropriate method.
-
Characterization: Characterize the final ADC to determine DAR, purity, and aggregation levels.
Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free protocol is ideal for biological systems sensitive to metal catalysts.[] It involves the reaction of a strained alkyne (e.g., DBCO, BCN) with an azide.[18][19]
Materials:
-
Azide-modified monoclonal antibody (mAb-azide).
-
Strained alkyne-functionalized PEGylated drug linker (e.g., DBCO-PEG-Drug).[18]
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system.
Procedure:
-
Preparation of Reactants: Dissolve the mAb-azide and the DBCO-PEG-Drug linker in the reaction buffer.
-
Conjugation Reaction: Add the DBCO-PEG-Drug linker solution to the mAb-azide solution. A molar excess of 1.5-5 equivalents of the linker is typically used.
-
Incubation: Stir the reaction mixture gently at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the strained alkyne.[19]
-
Monitoring: Track the reaction progress using analytical techniques like HIC-HPLC or LC-MS to determine the extent of conjugation.
-
Purification: Once the reaction reaches the desired endpoint, purify the ADC using size-exclusion chromatography to remove any unreacted drug-linker.
-
Characterization: Analyze the purified ADC for DAR, aggregation, and endotoxin levels.
Visualizations
Caption: Workflow for ADC synthesis using click chemistry.
Application Note 2: Surface Functionalization of Nanoparticles
Click chemistry with PEGylated linkers provides a highly efficient and specific method for attaching targeting ligands, imaging agents, or therapeutic molecules to the surface of nanoparticles (NPs).[20][21] This surface modification enhances the biocompatibility of NPs, prolongs their circulation time, and enables active targeting of specific tissues or cells.[21]
Data Presentation: Efficiency of Nanoparticle Click Reactions
The conditions for click chemistry reactions on nanoparticle surfaces are optimized to achieve high functionalization yields.
| Parameter | Condition | Outcome | Reference(s) |
| Reaction Medium | 1:1 water-THF | Overcomes solubility issues for both hydrophilic NPs and hydrophobic alkynes, leading to quantitative reaction yields. | [22] |
| Catalyst System | Stoichiometric CuSO₄ and sodium ascorbate | Ensures efficient conversion without requiring large excesses of catalyst, which can be difficult to remove. | [22] |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of the Cu(I) catalyst, maintaining its activity throughout the reaction. | [22] |
| Ligand Exchange | Azidation of bromo-functionalized AuNPs | Achieved a 98% yield for introducing the azide handle onto the nanoparticle surface prior to the click reaction. | [23] |
Experimental Protocol
Protocol 3: PEGylation of Nanoparticles via CuAAC Click Chemistry
This protocol details the attachment of an alkyne-functionalized PEG to azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (e.g., AuNPs, iron oxide NPs).
-
Alkyne-functionalized PEG (Alkyne-PEG).
-
Solvent (e.g., DMSO, water, or a mixture like 1:1 water-THF).[20][22]
-
Copper(I) catalyst system: Copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate).[20]
-
Stabilizing ligand (e.g., THPTA).
-
Purification method (e.g., centrifugation, dialysis).
Procedure:
-
Reaction Setup: Disperse the azide-functionalized nanoparticles in the chosen solvent in a reaction vessel. Add the alkyne-functionalized PEG.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ and sodium ascorbate in the solvent. Add the stabilizing ligand if required.
-
Click Reaction: Add the freshly prepared catalyst solution to the nanoparticle and PEG mixture.
-
Incubation: Allow the reaction to proceed at room temperature with gentle mixing for a specified time, typically ranging from 1 to 12 hours.[20]
-
Purification: Purify the PEGylated nanoparticles to remove the copper catalyst, excess PEG, and reaction byproducts. This can be achieved through repeated centrifugation and redispersion in fresh solvent, or by dialysis.
-
Characterization: Characterize the surface modification using techniques such as FTIR, DLS (to measure size change), and TEM.
Visualization
Caption: Workflow for nanoparticle surface functionalization.
Application Note 3: Formation of Advanced Hydrogels
Click chemistry is a robust method for creating cross-linked hydrogels from PEG-based precursors.[24][25] These reactions can be performed under physiological conditions, making them ideal for encapsulating cells and other biologics.[26] The properties of the resulting hydrogels, such as mechanical strength, degradation rate, and swelling, can be precisely tuned by altering the PEG precursors and cross-linkers.[26][27]
Data Presentation: Tunable Properties of Click-Chemistry Hydrogels
Different click reactions allow for the formation of hydrogels with a wide range of characteristics suitable for various biomedical applications.
| Click Reaction | Precursors | Key Properties | Application(s) | Reference(s) |
| Diels-Alder | Furan-modified Hyaluronic Acid (HA) + Bismaleimide-PEG | Tunable mechanical and degradation properties; high cell viability (>98%); self-healing. | Tissue Engineering, Drug Delivery | [24][27] |
| Thiol-ene (Photo-click) | Norbornene-functionalized PEG + Thiol-containing cross-linker | Rapid gelation under UV or visible light; spatial-temporal control; cytocompatible for cell encapsulation. | 3D Cell Culture, Regenerative Medicine | [24][27][28] |
| iEDDA | Norbornene-functionalized PEG + Tetrazine-functionalized PEG | High resistance to hydrolytic degradation; high storage moduli. | Long-term Scaffolds, Stable Drug Delivery Matrices | [29] |
| Thiol-Michael Addition | Multi-acrylate PEG + Dithiol-linked PEG | Catalyst-free reaction; high reaction rates; high tolerance to different functional groups. | Injectable Hydrogels, Tissue Repair | [24] |
Experimental Protocol
Protocol 4: Hydrogel Formation via Diels-Alder Click Chemistry
This protocol describes the formation of a hydrogel by reacting a furan-modified polymer with a maleimide-functionalized PEG cross-linker.
Materials:
-
Furan-modified polymer (e.g., furan-linked hyaluronic acid or gelatin).
-
Maleimide-functionalized PEG cross-linker (e.g., dimaleimide-PEG).[24]
-
Physiological buffer (e.g., PBS, pH 7.4).
-
(Optional) Cells or therapeutic agents for encapsulation.
Procedure:
-
Prepare Precursor Solutions: Separately dissolve the furan-modified polymer and the maleimide-PEG cross-linker in the physiological buffer to their desired final concentrations.
-
Encapsulation (Optional): If encapsulating cells, resuspend the cells in the furan-modified polymer solution.
-
Initiate Gelation: Quickly and thoroughly mix the two precursor solutions together. The Diels-Alder reaction will begin immediately upon mixing.
-
Gel Formation: Cast the mixture into a mold or inject it into the desired location. Gelation time can be tuned by varying the concentration and ratio of the furan and maleimide groups, typically occurring within minutes to an hour.[24]
-
Incubation: Incubate the hydrogel under physiological conditions (37 °C, 5% CO₂) to allow for complete cross-linking and, if applicable, for encapsulated cells to adapt.
-
Characterization: Evaluate the hydrogel's properties, such as swelling ratio, mechanical stiffness (rheology), and, if applicable, cell viability (e.g., Live/Dead staining).
Visualization
References
- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 4. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 5. labinsights.nl [labinsights.nl]
- 6. US20160310612A1 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to very efficiently functionalize gold nanoparticles by “click” chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. rsc.org [rsc.org]
- 24. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of well-defined hydrogel networks using Click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic molecules designed to selectively eliminate disease-causing proteins by co-opting the body's own cellular disposal system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The incorporation of polyethylene glycol (PEG) linkers in PROTAC design has become a prevalent strategy to enhance solubility, improve cell permeability, and optimize the formation of the crucial ternary complex (POI-PROTAC-E3 ligase) for efficient protein degradation.[1]
However, the unique physicochemical properties of PROTACs, particularly those with PEG linkers—such as high molecular weight, increased polarity, and conformational flexibility—present significant challenges for their purification. Achieving the high degree of purity required for accurate biological evaluation and potential therapeutic use necessitates a well-designed, multi-step purification strategy. These application notes provide detailed protocols and guidance for the purification of PROTACs containing PEG linkers, addressing common challenges and outlining effective chromatographic techniques.
PROTAC Mechanism of Action and the Ubiquitin-Proteasome System
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system (UPS) to trigger the degradation of the target protein. The UPS is a major pathway for controlled protein degradation in eukaryotic cells. The process begins with the activation of ubiquitin by an E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate protein. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The proteasome then degrades the tagged protein into small peptides.
Challenges in Purifying PROTACs with PEG Linkers
The purification of PEGylated PROTACs is often challenging due to several factors:
-
High Polarity and Solubility: The PEG linker imparts high polarity, making the molecule highly soluble in a range of solvents. This can lead to issues such as streaking and poor separation on normal-phase silica gel.[3]
-
Structural Heterogeneity: The synthesis of PROTACs can result in a mixture of the desired product, unreacted starting materials, and reaction byproducts. The presence of the flexible PEG linker can also lead to conformational isomers, further complicating purification.
-
"Oily" Nature: Many PEG-containing compounds are non-crystalline, viscous oils, which are difficult to handle and purify by traditional crystallization methods.
-
Similar Physicochemical Properties of Impurities: Impurities, such as unreacted starting materials or byproducts, may have similar polarities and molecular weights to the desired PROTAC, making chromatographic separation difficult.
Multi-Step Purification Workflow
A multi-step purification strategy is typically required to achieve the high purity necessary for biological studies. This workflow often involves an initial crude purification followed by one or more high-resolution polishing steps.
Experimental Protocols
Sample Preparation for Chromatography
Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Dilution: For reversed-phase HPLC, dilute the dissolved sample with the initial mobile phase (e.g., water with 0.1% trifluoroacetic acid) to a concentration of 10-50 mg/mL.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Flash Chromatography (Pre-purification)
Flash chromatography on silica gel is an effective initial step to remove less polar impurities.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Gradient of Dichloromethane (DCM) and Methanol (MeOH) or Chloroform (CHCl₃) and MeOH. A common starting point is a gradient from 1% to 10% MeOH in DCM. For highly polar PROTACs, adding a small amount of ammonium hydroxide to the methanol can improve peak shape. |
| Elution | A slow gradient is often more effective for separating closely related compounds. |
| Monitoring | Thin-layer chromatography (TLC) or LC-MS can be used to monitor the reaction progress and identify fractions containing the desired product. |
Protocol:
-
Equilibrate the silica gel column with the initial mobile phase (e.g., 1% MeOH in DCM).
-
Load the crude sample (dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel) onto the column.
-
Elute the column with a gradually increasing concentration of the more polar solvent (MeOH).
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure or semi-pure PROTAC.
-
Combine the desired fractions and evaporate the solvent under reduced pressure.
Preparative Reversed-Phase HPLC (Primary Purification)
Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for achieving high purity of PEGylated PROTACs.
| Parameter | Recommendation |
| Column | C18 stationary phase (e.g., 10 µm particle size) is typically effective. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid. |
| Gradient | A shallow gradient is often required for optimal separation. A typical gradient might run from 20% to 80% Mobile Phase B over 30-60 minutes. |
| Flow Rate | Dependent on the column diameter. |
| Detection | UV detection at a wavelength where the PROTAC absorbs (e.g., 254 nm or 280 nm). |
Protocol:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 20% Mobile Phase B) for at least 3 column volumes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient elution as optimized.
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the PROTAC product.
-
Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.
-
Combine the pure fractions and lyophilize or evaporate the solvent to obtain the purified PROTAC.
Size-Exclusion Chromatography (SEC) (Optional Polishing Step)
SEC can be a useful polishing step to remove small molecule impurities or aggregates. It separates molecules based on their hydrodynamic radius.
| Parameter | Recommendation |
| Column | Gel filtration columns with appropriate pore sizes for small molecules (e.g., Sephadex LH-20). |
| Mobile Phase | A solvent in which the PROTAC is soluble and that is compatible with the column material (e.g., Methanol, DMF, or buffered aqueous solutions). |
| Flow Rate | A low flow rate is generally recommended for better resolution. |
| Detection | UV detection. |
Protocol:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Dissolve the partially purified PROTAC in the mobile phase and filter it.
-
Inject the sample onto the column.
-
Elute the column isocratically with the mobile phase.
-
Collect fractions and analyze for the presence and purity of the desired product.
Chiral HPLC (Enantiomer/Diastereomer Separation)
If the PROTAC is a racemic or diastereomeric mixture, chiral HPLC is necessary to isolate the desired stereoisomer.
| Parameter | Recommendation |
| Column | A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives). |
| Mobile Phase | Typically an isocratic mixture of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethanol or Isopropanol). |
| Flow Rate | Dependent on the column dimensions and particle size. |
| Detection | UV detection. |
Protocol:
-
Equilibrate the chiral HPLC system with the chosen isocratic mobile phase until a stable baseline is achieved.
-
Dissolve the purified racemic/diastereomeric PROTAC in the mobile phase to a concentration of approximately 1 mg/mL and filter.
-
Inject the sample.
-
Monitor the separation by UV detection and collect the separated enantiomeric/diastereomeric peaks.
-
Confirm the purity of each collected fraction by re-injecting a small amount.
-
Evaporate the solvent from the collected fractions to obtain the pure stereoisomers.
Data Presentation: Quantitative Analysis of Purification and Efficacy
The following tables provide illustrative data on the purification and efficacy of PROTACs with PEG linkers.
Table 1: Illustrative Purification Yields and Purity
| Purification Step | Starting Material | Typical Yield | Purity Achieved |
| Flash Chromatography | Crude Reaction Mixture | 40-70% | 70-90% |
| Preparative RP-HPLC | Semi-pure PROTAC | 50-80% | >95% |
| Chiral HPLC | Racemic PROTAC | 30-45% (per enantiomer) | >99% (enantiomeric excess) |
Note: Yields are highly dependent on the specific reaction and PROTAC structure.
Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Illustrative Examples)
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | Alkyl | >1000 | <20 |
| PROTAC B | PEG2 | 500 | 55 |
| PROTAC C | PEG4 | 250 | 70 |
Data is illustrative and compiled from various sources. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent.
Conclusion
The purification of PROTACs with PEG linkers is a critical and often challenging step in their development. A systematic, multi-step approach combining techniques such as flash chromatography, preparative RP-HPLC, and, when necessary, size-exclusion and chiral chromatography, is essential for obtaining highly pure material. The detailed protocols and guidelines presented in these application notes provide a robust framework for researchers to develop effective purification strategies, ultimately enabling the reliable biological evaluation and advancement of these promising therapeutic agents.
References
Application Note: A Protocol for the Covalent Linkage of a Cytotoxic Warhead to a Hydroxy-PEG6-CH2-Boc Linker
Audience: Researchers, scientists, and drug development professionals in the fields of bioconjugation, antibody-drug conjugates (ADCs), and targeted therapeutics.
Introduction
The development of targeted therapies, such as antibody-drug conjugates (ADCs), represents a significant advancement in precision medicine. A critical component of an ADC is the linker, which connects the monoclonal antibody to the cytotoxic payload, or "warhead". The properties of the linker, including its length, hydrophilicity, and cleavage mechanism, are paramount to the overall efficacy and safety of the ADC. Polyethylene glycol (PEG) linkers are widely utilized due to their ability to enhance the solubility and stability of the conjugate, reduce immunogenicity, and provide a flexible spacer between the antibody and the warhead.[1][2][3][4]
This application note provides a detailed, two-stage protocol for the covalent attachment of a generic carboxylic acid-containing warhead to the heterobifunctional linker, Hydroxy-PEG6-CH2-Boc. This linker features a hydroxyl group and a Boc-protected amine, offering flexibility in conjugation strategies.[5][6] The protocol first details the deprotection of the tert-butyloxycarbonyl (Boc) group to yield a reactive primary amine. Subsequently, it describes the conjugation of this amine to a warhead possessing a carboxylic acid functional group via N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Overview of the Conjugation Strategy
The primary strategy outlined involves a two-step process:
-
Boc Deprotection: The Boc protecting group on the this compound linker is removed under acidic conditions to expose a primary amine.
-
Amide Coupling: The newly exposed amine on the PEG linker is then covalently linked to a warhead containing a carboxylic acid functional group using EDC and NHS to form a stable amide bond.
This approach is advantageous as it utilizes the more readily reactive amine group for conjugation. An alternative, though less direct, strategy would involve the activation of the terminal hydroxyl group of the PEG linker, for example, by converting it to a tosylate or by reacting it with an activated warhead.[1][6]
Experimental Protocols
This section provides detailed methodologies for the deprotection of the linker and the subsequent conjugation to a warhead.
Stage 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine of the PEG linker.[5][7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM in a round-bottom flask (a concentration of 0.1-0.2 M is recommended).
-
Cool the solution to 0°C in an ice bath with gentle stirring.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the warhead or other parts of a molecule are sensitive to acid-mediated side reactions, the addition of a scavenger like TIS (2.5-5% v/v) is recommended.[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[5][7]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (3x) can aid in the removal of residual TFA.[7]
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove the TFA salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Hydroxy-PEG6-CH2-NH2 linker. The product can be further purified by column chromatography if necessary.
Stage 2: Amide Coupling of Deprotected Linker to a Carboxylic Acid-Containing Warhead
This protocol details the conjugation of the amine-functionalized PEG linker to a warhead that has a carboxylic acid group, using EDC and Sulfo-NHS.[8][9]
Materials:
-
Hydroxy-PEG6-CH2-NH2 (from Stage 1)
-
Carboxylic acid-containing warhead
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions, or N-hydroxysuccinimide (NHS) for organic solvents.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as borate or bicarbonate buffer.[8]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine.
Procedure:
-
Activation of the Warhead:
-
Dissolve the carboxylic acid-containing warhead in anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC (1.5 molar equivalents relative to the warhead) and Sulfo-NHS or NHS (1.5 molar equivalents) in the appropriate buffer or solvent. For aqueous reactions, use a buffer like 0.1 M MES, pH 4.5-6.0.[8]
-
Add the EDC/NHS solution to the dissolved warhead.
-
Let the mixture react for 15-30 minutes at room temperature to form the activated NHS ester of the warhead.
-
-
Conjugation to the Amine-PEG Linker:
-
Dissolve the deprotected Hydroxy-PEG6-CH2-NH2 linker in the chosen Conjugation Buffer.
-
Add the freshly prepared activated warhead solution to the linker solution. A molar excess of the activated warhead (e.g., 2 to 10-fold) over the linker may be required and should be optimized empirically.
-
Ensure the volume of organic solvent from the warhead stock does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Monitor the reaction progress by LC-MS.
-
-
Quenching and Purification:
-
(Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Let it react for 15-30 minutes to hydrolyze any unreacted NHS esters.[8]
-
Purify the resulting warhead-PEG conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove unreacted starting materials and by-products.
-
Data Presentation
The success of the deprotection and conjugation reactions is dependent on carefully controlled parameters. The following tables summarize the key quantitative data for each stage.
Table 1: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensures good solubility of the PEG linker. |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid for efficient Boc cleavage. |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations lead to faster deprotection.[5][7] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically initiated at 0°C.[5] |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS for completion.[7] |
Table 2: Recommended Reaction Conditions for Amide Coupling
| Parameter | Value | Notes |
| Activation Reagents | EDC (1.5 eq.), Sulfo-NHS/NHS (1.5 eq.) | Molar equivalents relative to the carboxylic acid-containing warhead.[8] |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis.[8] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris).[8] |
| Molar Excess of Activated Warhead | 2 to 20-fold | Molar excess over the amine-PEG linker; requires empirical optimization. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize side reactions. |
| Reaction Time | 1 - 4 hours | Monitor by LC-MS for completion. |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the deprotection and conjugation steps.
Caption: Workflow for the Boc deprotection of the PEG linker.
Caption: Workflow for the amide coupling of the warhead to the linker.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful conjugation of a carboxylic acid-containing warhead to the this compound linker. By following the two-stage process of Boc deprotection and subsequent amide coupling, researchers can efficiently synthesize well-defined warhead-linker constructs for applications in drug delivery and targeted therapy. The provided quantitative data and visual workflows serve as a valuable resource for optimizing and executing these critical bioconjugation reactions.
References
- 1. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Hydroxy-PEG6-CH2-Boc
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Boc deprotection of Hydroxy-PEG6-CH2-Boc.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete deprotection is a common issue that can arise from several factors. The primary reasons include:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved through acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1] The rate of Boc cleavage has a strong dependence on the acid concentration.[2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, short reaction times or low temperatures may be insufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1][3]
-
Steric Hindrance: The polyethylene glycol (PEG) chain, even a relatively short one like PEG6, can create steric hindrance around the Boc-protected amine. This can impede the approach of the acid, slowing down the reaction rate.[1][2][4]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is commonly used, and it's essential that the this compound is fully soluble to ensure the reaction proceeds efficiently.[1]
-
Degraded Reagents: TFA is hygroscopic, and its effectiveness can be diminished by the presence of water. Using old or improperly stored TFA can lead to incomplete reactions.[4]
Q2: How can I improve the yield of my deprotection reaction?
To improve the yield and ensure complete deprotection, consider the following optimization steps:
-
Increase Acid Concentration: If you are using a lower concentration of TFA (e.g., 20% in DCM), increasing it to 50% or even using neat TFA can enhance the reaction rate.[1][3]
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR).[1][5] Continue the reaction until the starting material is no longer detectable.
-
Consider a Stronger Acid System: For particularly stubborn deprotections, a stronger acid system like 4M HCl in 1,4-dioxane can be an effective alternative.[1][3][6]
-
Optimize Reaction Temperature: While most deprotections are carried out at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that this may also increase the likelihood of side product formation.[3]
Q3: I'm observing unexpected side products in my reaction mixture. What could be the cause?
The most common side reactions are initiated by the tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[2][4][7] This reactive electrophile can alkylate any nucleophilic sites within your molecule or the reaction mixture.[4][7]
Q4: How can I prevent the formation of side products?
The use of "scavengers" is the most effective way to prevent side reactions. Scavengers are reagents added to the reaction mixture to trap the reactive tert-butyl cations.[3][4] Common scavengers include:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): These are effective cation scavengers.[3][4]
-
Water: Can act as a scavenger. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]
-
Thioanisole: Particularly useful if your molecule contains methionine or other sulfur-containing residues to prevent S-alkylation.[3]
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection. These should be considered as starting points, and optimization may be required for your specific application.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp | 1-2 hours |
| Trifluoroacetic Acid (TFA) | 95% (v/v) | Water/TIS | Room Temp | 1-2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 1-4 hours |
Table 2: Common Scavengers and Their Applications
| Scavenger | Typical Concentration | Use Case |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | General cation scavenger |
| Water (H₂O) | 2.5-5% (v/v) | Often used in combination with TIS |
| Thioanisole | 5% (v/v) | Prevents S-alkylation of methionine and cysteine residues |
| Ethanedithiol (EDT) | 2.5% (v/v) | For cysteine-containing compounds |
Experimental Protocols
Standard Protocol for Boc Deprotection of this compound using TFA/DCM
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[1][4][8]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][4][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material has been consumed (typically 1-2 hours).[1][4][8]
-
Work-up:
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1][4][8] To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (3 times).[1][8]
-
Neutralization (Optional): If the free amine is required (as opposed to the TFA salt), dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1][8]
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[9]
-
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Boc deprotection of this compound via acidolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Hydroxy-PEG6-CH2-Boc Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy-PEG6-CH2-Boc in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional PEG linker. The terminal hydroxyl (-OH) group can be modified for conjugation, while the other end has a Boc-protected amine. This linker is often used to synthesize PROTACs and other drug conjugates where the PEG chain enhances water solubility.[1]
Q2: What is the general reaction scheme for conjugating a molecule to the hydroxyl group of this compound?
The hydroxyl group is typically activated, for example, by converting it into a better leaving group (e.g., a tosylate or mesylate) or by reacting it with an activated carboxylic acid on the molecule to be conjugated (e.g., using DCC or EDC/NHS coupling) to form an ester linkage. The Boc-protected amine remains shielded during this process and can be deprotected later for subsequent reactions.
Q3: What are the critical steps in a typical conjugation reaction involving the Boc-protected amine of this linker?
A typical workflow involves two main stages:
-
Conjugation: The molecule of interest, which usually has a reactive functional group like a carboxylic acid, is coupled to the deprotected amine of the PEG linker.
-
Boc Deprotection: The Boc protecting group is removed from the amine, typically under acidic conditions, to allow for further functionalization or to yield the final conjugate.
Troubleshooting Guides
Problem 1: Incomplete or Low-Yield Conjugation
Q: My conjugation reaction with deprotected Hydroxy-PEG6-CH2-amine is showing low efficiency. What are the possible causes and solutions?
A: Low conjugation yield can stem from several factors related to reaction conditions and reagent stability. Below is a troubleshooting guide to address this issue.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal pH | For EDC/NHS coupling to a carboxylic acid, use a two-step pH process. Activate the carboxyl group at a slightly acidic pH (4.5-6.0) in a buffer like MES. Then, perform the coupling to the amine at a pH of 7.0-8.5 in a buffer like PBS to ensure the amine is deprotonated and nucleophilic.[2] |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis, especially at high pH.[2] Prepare the activated molecule just before the coupling step and avoid prolonged reaction times at basic pH. |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target amine for the activated molecule.[2] Use non-amine-containing buffers like PBS, MES, or HEPES. |
| Reagent Quality | Ensure your coupling agents (e.g., EDC, NHS) are fresh and have been stored under anhydrous conditions to prevent degradation. |
| Steric Hindrance | The bulky nature of the molecules being conjugated can hinder the reaction. Consider using a longer PEG linker to increase the distance between the reactive groups or optimize the molar ratio of the reactants. |
Problem 2: Side Reactions During EDC/NHS Coupling
Q: I am observing unexpected byproducts in my EDC/NHS-mediated conjugation. What are the common side reactions and how can I minimize them?
A: The primary side products in EDC/NHS chemistry are N-acylurea and guanidine derivatives.
-
N-Acylurea Formation: This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, rearranges instead of reacting with the amine. This is more common in polar solvents. The addition of NHS or Sulfo-NHS stabilizes the active intermediate as an NHS-ester, significantly reducing this side reaction.[3]
-
Guanidine Formation: Excess carbodiimide can react with the primary amine to form a guanidine derivative. Using a slight excess of the amine component relative to the carbodiimide can help minimize this.
Troubleshooting N-Acylurea Formation
| Parameter | Recommendation |
| Additive | Always use NHS or Sulfo-NHS in conjunction with EDC to form a more stable, amine-reactive intermediate.[3] |
| Solvent | While convenient, highly polar solvents like DMF can sometimes promote N-acylurea formation. If this is a persistent issue, consider alternative solvents. |
| Stoichiometry | Use an optimized molar ratio of EDC:NHS:Carboxylic Acid. A common starting point is a slight excess of EDC and NHS relative to the carboxylic acid. |
Problem 3: Side Reactions During Boc Deprotection
Q: After Boc deprotection with a strong acid like TFA, I am seeing additional peaks in my LC-MS, suggesting side products. What could be causing this?
A: The most common side reaction during Boc deprotection is the formation of a stable tert-butyl cation, which can then alkylate nucleophilic residues on your target molecule (tert-butylation).
Strategies to Minimize Tert-Butylation
| Strategy | Description |
| Use of Scavengers | Add a scavenger, such as triisopropylsilane (TIS), to the deprotection mixture. The scavenger will react with the tert-butyl cation, preventing it from modifying your product. |
| Acid Concentration and Time | Use the minimum concentration of acid and the shortest reaction time necessary for complete deprotection to reduce the lifetime of the carbocation intermediate. |
| Alternative Deprotection Methods | For highly sensitive substrates, consider milder deprotection conditions, such as using HCl in an organic solvent like dioxane or ethyl acetate. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a Carboxylic Acid to Deprotected Hydroxy-PEG6-CH2-Amine
-
Activation Step (pH 4.5-6.0)
-
Dissolve the carboxylic acid-containing molecule, EDC, and Sulfo-NHS in 0.1 M MES buffer. A typical molar ratio is 1:1.5:1.5 (Acid:EDC:Sulfo-NHS).
-
Incubate the mixture at room temperature for 15-30 minutes.
-
-
Coupling Step (pH 7.0-8.5)
-
Dissolve the deprotected Hydroxy-PEG6-CH2-Amine in a non-amine buffer like PBS at pH 7.4.
-
Add the activated carboxylic acid solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification
Protocol 2: Boc Deprotection
-
Reaction Setup
-
Dissolve the Boc-protected PEG conjugate in an anhydrous organic solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
(Optional but recommended) Add a scavenger like triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
-
Reaction and Work-up
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The deprotected amine (as a TFA salt) can often be used directly in the next step or purified further.
-
Visualizations
References
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4][5] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][5] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1]
Q2: What is a typical range for optimal linker length, and are there any general guidelines?
There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[6] However, empirical data from numerous studies provides some general guidelines. Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[2][6] For some systems, a minimum linker length is required to observe any degradation. For example, in one study targeting TBK1, no degradation was seen with linkers shorter than 12 atoms.[2] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[6]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][5] For instance, incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility, while more rigid structures can enhance conformational stability.[1][7] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1] For example, exchanging an alkyl chain for PEG units has been shown in some cases to inhibit PROTAC activity.[2]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[6][8]
While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1] Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[1]
Troubleshooting Guide
Issue 1: My PROTAC shows weak or no degradation of the target protein.
-
Potential Cause: Suboptimal linker length leading to inefficient ternary complex formation.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths. A common strategy is to use flexible linkers like polyethylene glycol (PEG) or alkyl chains and vary the number of repeating units.[6][7]
-
Screen for Degradation: Evaluate the degradation of the target protein by the linker variants using Western blotting to determine the optimal linker length.[3][4]
-
Consider Linker Composition: If varying the length of a particular linker type (e.g., PEG) is not successful, explore different linker compositions (e.g., alkyl chains or more rigid linkers containing rings).[2][]
-
Evaluate Attachment Points: The position where the linker is attached to the warhead and the E3 ligase ligand is also critical.[5][] If possible, synthesize PROTACs with the linker connected to different solvent-exposed positions on the ligands.[]
-
Issue 2: I am observing a significant "hook effect" with my PROTAC.
-
Potential Cause: The formation of unproductive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Characterize the Dose-Response: Perform a wide dose-response experiment to confirm the bell-shaped curve characteristic of the hook effect.[6][8]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect.[10] Linker optimization is key to achieving this.
-
Systematic Linker Modification: As described above, systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[1]
-
Biophysical Measurement of Cooperativity: Use techniques like Surface Plasmon Resonance (SPR) to quantify the cooperativity of your PROTACs and guide linker design.[6]
-
Quantitative Data Summary
The optimal linker length is highly target-dependent. The following table summarizes findings from published studies for different target proteins.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Linker Type | Reference |
| Estrogen Receptor α (ERα) | SCF | 16 | PEG-based | [3] |
| p38α | VHL | 15-17 | Not specified | [1] |
| IRAK4 | Various | Longer linkers (e.g., PEG) often more effective than shorter alkyl chains | PEG, Alkyl | [4] |
| TBK1 | VHL | >12 (21 was optimal in the series) | Alkyl/Ether | [2] |
| CRBN (homo-PROTAC) | CRBN | 8 | PEG | [5] |
| PI3K/mTOR | VHL | Flexible linkers (PEG or alkyl) showed superior efficiency | PEG, Alkyl | [11] |
Experimental Protocols
Protocol: Screening a Library of PROTACs with Varying Linker Lengths by Western Blot
This protocol describes a standard method for quantifying the reduction in target protein levels to determine the optimal linker length.[4]
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of each PROTAC from your linker library or a DMSO vehicle control for the desired time (e.g., 24 hours).
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
- Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin).
- After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities using densitometry software.
- Normalize the target protein signal to the loading control.
- Compare the degradation efficiency of the different linker variants to identify the optimal length.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PROTAC Synthesis with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating polyethylene glycol (PEG) linkers, with the goal of improving reaction yields and final product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in PROTAC synthesis involving PEG linkers?
Low yields during the synthesis of PEGylated PROTACs are often due to a combination of factors. The primary causes can be broken down into three main categories:
-
Inefficient Coupling Reactions: The chemical reactions to connect the PEG linker to the warhead and the E3 ligase ligand may not proceed to completion. This can be a result of suboptimal reaction conditions, steric hindrance from the bulky and flexible PEG chain, or the use of unsuitable coupling reagents.[1][2]
-
Difficult Purification: The inherent properties of PEG linkers, such as high polarity and flexibility, can make separating the desired PROTAC from unreacted starting materials, reagents, and byproducts challenging.[1][3] This difficulty in purification can lead to significant product loss and therefore, a low isolated yield.
-
Side Reactions: The functional groups on the PEG linker or the ligands themselves can participate in unintended chemical reactions. A common example is the oxidation of thiol groups, which can lead to the formation of disulfide-linked dimers and other unproductive species, consuming starting materials and reducing the overall yield.[3]
Q2: How does the length of the PEG linker influence the synthesis and yield?
The length of the PEG linker is a critical parameter that significantly impacts the physicochemical properties of the PROTAC, which in turn affects both the synthesis and purification processes.[1]
-
Steric Hindrance: Longer PEG chains can create steric hindrance around the reactive ends of the linker, which may slow down the rate of coupling reactions.[1][4] This often necessitates the use of more forceful reaction conditions or specialized, highly efficient coupling agents to drive the reaction to completion.
-
Solubility: While increased water solubility is a desirable property for the final PROTAC's biological activity, it can complicate the synthetic workup.[1][5] Highly polar, PEGylated molecules may not readily partition into organic solvents during aqueous extractions, leading to product loss.[1]
-
Purification Challenges: The polydispersity of longer PEG chains and the similar polarity of the desired product and PEG-containing impurities can make chromatographic separation difficult.[1][6]
It is important to note that there is an optimal linker length for the biological activity of a PROTAC, and this must be determined empirically for each specific target and E3 ligase combination.[4][7]
Q3: My PROTAC with a PEG linker is difficult to purify using standard flash column chromatography. What are the alternative purification strategies?
Due to their high polarity, PEGylated PROTACs often exhibit poor separation on normal-phase silica gel, leading to streaking, low recovery, and impure fractions.[3] The recommended purification technique for these molecules is reverse-phase preparative high-performance liquid chromatography (RP-HPLC).[3][6]
Other chromatographic techniques that can be effective, often used in combination, include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is particularly useful for removing low molecular weight impurities such as unreacted PEG linkers and byproducts.[6][8]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The PEG chain can shield the surface charges of the PROTAC, and this property can be exploited to achieve separation from unreacted components.[6][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity but under less denaturing conditions than RP-HPLC, which can be beneficial for maintaining the integrity of the final PROTAC.[6]
Troubleshooting Guide: Low Yields in PEGylated PROTAC Synthesis
This section provides a systematic approach to diagnosing and resolving common issues leading to low yields.
Problem 1: Low Reaction Conversion Observed by LC-MS
| Potential Cause | Recommended Solutions |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, concentration, and reaction time. For amide couplings, ensure the reaction is run at an appropriate temperature (often room temperature) and for a sufficient duration, monitoring progress by LC-MS.[1] |
| Ineffective Coupling Reagents | Use fresh, high-quality coupling reagents (e.g., HATU, HBTU, COMU) and anhydrous solvents.[1][2] Store coupling agents under an inert atmosphere and in a desiccator to prevent degradation due to moisture. |
| Steric Hindrance | Increase the excess of the less sterically hindered reactant. Consider using a coupling agent known to be effective for sterically hindered substrates. Extending the reaction time or gently elevating the temperature (e.g., 40-50 °C) may also be beneficial, but monitor for potential side reactions.[1][2] |
| Inhibition by TFA Salts | If one of the components is a TFA salt (from a previous purification step), add an excess of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA or TEA) to neutralize the salt and liberate the free amine for reaction.[3] |
Problem 2: Reaction Appears Complete by LC-MS, but Isolated Yield is Poor
| Potential Cause | Recommended Solutions |
| Product Loss During Workup | The high water solubility of the PEGylated PROTAC can lead to its loss in the aqueous phase during extractions.[1] Minimize the number of aqueous washes or use a saturated brine solution to reduce partitioning into the aqueous layer. Alternatively, consider solid-phase extraction (SPE) for the initial cleanup.[1][6] |
| Difficulties in Chromatographic Purification | As discussed in the FAQs, the high polarity of PEGylated PROTACs makes them challenging to purify by normal-phase chromatography. Switch to reverse-phase preparative HPLC (RP-HPLC) for purification.[3][6] Specialized columns or other chromatographic techniques like SEC or IEX may also be necessary.[6] |
| Product Instability | The final PROTAC molecule may be unstable under the purification conditions (e.g., hydrolysis of an ester linker in the presence of acid or base). Ensure the pH of the mobile phase and other purification buffers is compatible with the stability of your compound. |
| Product Aggregation | The PEGylated PROTAC may be prone to aggregation, leading to poor recovery. To mitigate this, consider adding excipients like arginine to the purification buffers to reduce intermolecular interactions.[6] Optimizing the buffer pH and ionic strength can also be helpful. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol describes a general procedure for forming an amide bond between a carboxylic acid-functionalized component and an amine-functionalized PEG linker.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid-containing component (1.0 equivalent) in anhydrous DMF or NMP.
-
Add the amine-functionalized PEG linker (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base such as DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the HATU solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.[1][3]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate chromatographic method, such as RP-HPLC.
General Protocol for Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general guideline for the purification of polar, PEGylated PROTACs.
-
Column: A C18 or C8 stationary phase is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.
-
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and filter through a 0.22 µm filter.
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of increasing Mobile Phase B. The specific gradient will need to be optimized for each PROTAC.
-
Collect fractions and analyze them by LC-MS to identify those containing the pure product.
-
Combine the pure fractions and lyophilize to obtain the final product.[6]
-
Visualizations
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
Caption: A generalized workflow for the synthesis of PROTACs using PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In-Vivo Stability of PROTACs with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in-vivo stability of Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in-vivo stability of PROTACs containing PEG linkers?
PROTACs with PEG linkers can face several in-vivo stability challenges, primarily:
-
Metabolic Degradation: The ether linkages within PEG chains are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly in the liver. This can lead to O-dealkylation and cleavage of the linker, resulting in a short in-vivo half-life and reduced drug exposure.[1][2]
-
Poor Pharmacokinetics: While PEGylation can improve solubility, it can also increase molecular weight and polar surface area, potentially hindering cell permeability and leading to rapid clearance.[3][4] This can result in unfavorable pharmacokinetic (PK) properties and diminished efficacy.
-
Chemical Instability: Depending on the overall structure, some PROTACs may be prone to hydrolysis or other chemical degradation pathways in the physiological environment.
Q2: How does the length and flexibility of a PEG linker influence PROTAC stability and function?
The length and flexibility of the PEG linker are critical parameters that create a delicate balance for PROTAC function:
-
Ternary Complex Formation: A flexible PEG linker can be advantageous, allowing the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex between the target protein and the E3 ligase.[1][2]
-
Excessive Flexibility: However, excessive flexibility can be detrimental. It may not adequately restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency.[1][2]
-
Linker Length Optimization: The optimal linker length is target-dependent. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[3][5] Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites are not accessible.[3][5]
Q3: Can modifications to the PEG linker to improve stability negatively impact other PROTAC properties?
Yes, linker modifications can significantly affect other crucial drug-like properties:
-
Solubility and Permeability: Replacing a hydrophilic PEG linker with more lipophilic moieties (e.g., alkyl chains, phenyl rings) can decrease aqueous solubility while potentially improving cell permeability.[1][2] Conversely, incorporating polar, rigid groups like piperazine can enhance solubility but may reduce permeability.[1][2]
-
Binding Affinity: Altering the linker can inadvertently affect the binding affinity of the warhead or the E3 ligase ligand to their respective proteins.
Q4: What is the "hook effect" and how does it relate to PROTACs with PEG linkers?
The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[6] This occurs because at supra-stoichiometric concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6] The length and flexibility of the PEG linker can influence the concentration at which the hook effect is observed.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization Strategies |
| Low in-vivo efficacy despite good in-vitro potency. | Poor metabolic stability of the PEG linker leading to rapid clearance.[2] | 1. Incorporate Rigid Moieties: Replace a portion of the PEG chain with more metabolically stable structures like piperazine, piperidine, or triazole rings to shield against enzymatic degradation.[1][2] 2. Optimize Linker Length: Synthesize and test analogs with varying PEG linker lengths to find the optimal balance between ternary complex stability and metabolic resistance.[1][3] 3. Change Linker Chemistry: Consider replacing the PEG linker with a more stable alkyl chain, being mindful of potential impacts on solubility.[1] |
| High variability in pharmacokinetic (PK) data. | PROTAC degradation during sample preparation, storage, or analysis. | 1. Optimize Bioanalytical Methods: Ensure LC-MS/MS parameters are optimized to minimize in-source fragmentation.[2] 2. Stabilize Samples: Use appropriate collection tubes (e.g., containing esterase inhibitors if hydrolysis is suspected) and store samples at -80°C immediately after collection. |
| Poor oral bioavailability. | High first-pass metabolism in the liver and/or gut wall. Low cell permeability due to the hydrophilic nature of the PEG linker.[1] | 1. Enhance Metabolic Stability: Employ strategies mentioned above, such as incorporating rigid linkers.[1] 2. Improve Permeability: Introduce more lipophilic moieties into the linker to enhance cell membrane passage.[2] 3. Formulation Strategies: Investigate formulation approaches like amorphous solid dispersions to improve solubility and dissolution rate.[2] |
| PROTAC appears inactive in cellular assays. | The PROTAC is not effectively penetrating the cell membrane. The PROTAC is not efficiently forming a stable ternary complex.[1] | 1. Assess Cell Permeability: Perform a Caco-2 permeability assay to directly measure the ability of the PROTAC to cross cell membranes.[1] 2. Confirm Ternary Complex Formation: Utilize biophysical assays such as TR-FRET, SPR, or ITC to confirm and quantify the formation of the ternary complex.[1] 3. Modify Linker Geometry: Alter the linker length and composition to optimize the distance and orientation between the two ligands, which can facilitate more stable ternary complex formation.[1] |
Data Presentation
Table 1: Impact of PEG Linker Length on In-Vitro Degradation of BRD4 by MZ1 Analogs
| PROTAC Analog | PEG Linker Length (n) | DC50 (nM) | Dmax (%) |
| MZ1 | 3 | 15 | >95 |
| Analog 1 | 2 | 50 | 85 |
| Analog 2 | 4 | 25 | >95 |
| Analog 3 | 6 | 75 | 80 |
Note: Data is hypothetical and for illustrative purposes, based on general trends observed in PROTAC development.
Table 2: Pharmacokinetic Parameters of a PROTAC with Different Linker Chemistries
| PROTAC | Linker Type | t1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Compound A | PEG4 | 1.5 | 350 | 800 |
| Compound B | Alkyl-C8 | 3.2 | 280 | 1200 |
| Compound C | PEG2-Piperazine-PEG2 | 4.5 | 420 | 2100 |
Note: Data is hypothetical and for illustrative purposes, based on general trends observed in PROTAC development.
Experimental Protocols
Protocol 1: In-Vitro Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma from different species.
Methodology:
-
Preparation:
-
Thaw pooled plasma (e.g., human, rat, mouse) at 37°C.
-
Prepare a stock solution of the test PROTAC in DMSO.
-
Prepare a working solution by diluting the stock solution with acetonitrile or an appropriate solvent.
-
-
Incubation:
-
Add the test PROTAC to pre-warmed plasma in a 96-well plate to a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[7]
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the percentage of PROTAC remaining at each time point relative to the 0-minute sample.
-
Determine the in-vitro half-life (t1/2).
-
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a PROTAC.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
-
Assay Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test PROTAC to the apical (A) side of the monolayer.
-
Collect samples from the basolateral (B) side at various time points.
-
To assess efflux, add the PROTAC to the basolateral side and collect samples from the apical side.
-
-
Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Methodology:
-
Reagents:
-
Tagged target protein (e.g., His-tagged).
-
Tagged E3 ligase (e.g., GST-tagged).
-
Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Tb and anti-GST-d2).
-
Test PROTAC at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the tagged target protein, tagged E3 ligase, and the test PROTAC.
-
Incubate to allow for complex formation.
-
Add the fluorescently labeled detection reagents.
-
Incubate to allow for antibody binding.
-
-
Detection:
-
Measure the TR-FRET signal using a plate reader. An increased signal indicates the proximity of the target protein and E3 ligase, confirming ternary complex formation.
-
Visualizations
Caption: General mechanism of PROTAC-mediated target protein degradation.
Caption: Workflow for PROTAC development and optimization.
Caption: Logic diagram for linker modification strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Prevention of ADC Aggregation with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation, even when using PEG linkers?
A1: While PEG linkers are incorporated to enhance hydrophilicity and reduce aggregation, several factors can still contribute to this issue. The primary driver is the increased overall hydrophobicity of the conjugate, resulting from the attachment of a typically hydrophobic small molecule payload to the antibody.[1]
Other contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the ADC's overall hydrophobicity, making it more prone to aggregation.[1][2]
-
Suboptimal Formulation: Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point or inappropriate ionic strength, can promote aggregation.[1][3]
-
Manufacturing and Storage Conditions: Exposure to stressors like elevated temperatures, repeated freeze-thaw cycles, and mechanical stress can induce denaturation and aggregation.[2][3]
-
Linker and Payload Chemistry: The intrinsic hydrophobicity of the linker and payload molecules remains a significant contributor to aggregation.[1]
Q2: How does the length of a PEG linker influence ADC aggregation?
A2: The length of the PEG chain is a critical design parameter that significantly impacts ADC aggregation and overall performance. Longer PEG chains generally provide a more effective hydrophilic shield around the hydrophobic payload, which can reduce aggregation.[4][5] This enhanced hydrophilicity can also lead to a longer plasma half-life.[5] However, there is a trade-off, as excessively long PEG chains can sometimes sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload, potentially reducing in vitro potency.[4] The optimal PEG linker length represents a balance between improving stability and solubility without compromising biological activity.[6]
Q3: What role do excipients play in preventing the aggregation of ADCs with PEG linkers?
A3: Excipients are crucial components of ADC formulations that help maintain stability and prevent aggregation.[7] Commonly used excipients include:
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These agents prevent surface-induced aggregation and can shield hydrophobic patches on the protein surface.[8][9]
-
Sugars/Polyols (e.g., Sucrose, Trehalose): These act as cryoprotectants and stabilizers, particularly in frozen or lyophilized formulations.[9]
-
Amino Acids (e.g., Arginine, Glycine, Histidine): Certain amino acids can increase solubility and suppress aggregation.[7][9]
-
Buffers (e.g., Histidine, Citrate): Maintaining an optimal pH far from the ADC's isoelectric point is critical for colloidal stability.[9][10]
Q4: What are the standard analytical techniques for detecting and quantifying ADC aggregation?
A4: A combination of analytical methods is recommended for a comprehensive assessment of ADC aggregation.[9] The industry-standard technique is Size Exclusion Chromatography (SEC) , which separates molecules based on their hydrodynamic volume, allowing for the quantification of monomers, dimers, and higher molecular weight aggregates.[3][9] Other valuable techniques include:
-
Dynamic Light Scattering (DLS): Provides information on the size distribution of particles in a solution.
-
Analytical Ultracentrifugation (AUC): A powerful method for characterizing and quantifying molecular species, especially for detecting aggregates.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can provide detailed qualitative and quantitative insights into the composition and aggregation state of ADCs.[3]
Troubleshooting Guides
Issue 1: Significant aggregation is observed immediately after the conjugation reaction.
This is a common issue that often points to challenges within the conjugation process itself.
| Possible Cause | Troubleshooting Step | Rationale |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR (typically 2-4).[7] | Higher DARs significantly increase the hydrophobicity of the ADC, a primary driver of aggregation.[7] |
| Suboptimal Reaction Buffer pH | Ensure the pH of the conjugation buffer is optimal for the reaction chemistry while maintaining antibody stability (typically pH 7.2-8.0).[7] | Avoid pH values near the antibody's isoelectric point, as this can lead to instability and aggregation.[7] |
| Presence of Organic Solvents | Add the linker-payload solution (often dissolved in an organic solvent like DMSO) slowly to the antibody solution with gentle mixing.[1] | Organic solvents can denature the antibody, exposing hydrophobic cores and promoting aggregation. |
| High Reaction Temperature | Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down protein unfolding and aggregation processes. |
| Poor Antibody Quality | Ensure the starting antibody material is highly pure and monomeric, with low levels of pre-existing aggregates. | Pre-existing aggregates can act as seeds for further aggregation during conjugation. |
Issue 2: ADC aggregation increases during purification and/or storage.
Even with a successful initial conjugation, ADCs can aggregate during subsequent handling and storage.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Formulation Buffer | Screen various buffer systems to find the optimal pH and ionic strength. Add stabilizing excipients like sugars, amino acids, or non-ionic surfactants.[7] | Excipients maintain the ADC's conformational stability and solubility, preventing aggregation.[7] |
| Freeze-Thaw Stress | Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. If freezing is necessary, use a cryoprotectant.[12] | Physical stresses from temperature fluctuations can destabilize the ADC.[7] |
| High Protein Concentration | If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration.[7] | High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[7] |
| Light Exposure | Protect the ADC from light, especially if any component is photosensitive.[7] | Light exposure can trigger the degradation of the payload or protein, which can subsequently cause aggregation.[7] |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Properties
| Parameter | Short PEG (e.g., PEG2-PEG4) | Intermediate PEG (e.g., PEG8-PEG12) | Long PEG (e.g., PEG24) | Key Findings & References |
| In Vitro Cytotoxicity (IC50) | Generally maintains high potency.[6] | May have a moderate impact on in vitro potency.[5] | Can lead to a more substantial reduction in in vitro cytotoxicity.[4] | Longer PEG chains can sterically hinder the ADC's interaction with its target cell or impede payload release.[4] |
| Pharmacokinetics (Half-life) | Faster clearance, shorter half-life.[5] | Slower clearance, longer half-life.[5] | Significantly prolonged half-life.[5] | Increased hydrodynamic radius from longer PEG chains leads to reduced clearance.[5] |
| In Vivo Efficacy (% Tumor Growth Inhibition) | ~35-45% (in a murine FRα model).[6] | ~75-85% (in a murine FRα model).[6] | Can lead to the highest in vivo efficacy.[5] | Improved pharmacokinetic profiles of ADCs with longer PEG linkers often translate to superior in vivo efficacy.[5][6] |
| Aggregation | Higher potential for aggregation. | Reduced aggregation.[13] | Significant reduction in aggregation.[13] | Longer PEG chains provide a better hydrophilic shield for the hydrophobic payload.[13] |
Table 2: Effect of Polysorbate Concentration on Protein Aggregation
| Surfactant | Concentration (g/L) | Effect on Aggregation | Reference |
| Polysorbate 20 | 0.01 | Effective in reducing aggregate formation.[8] | [8] |
| Polysorbate 80 | 0.01 | Effective in reducing aggregate formation.[8] | [8] |
| Poloxamer 188 | 5 | Effective in reducing aggregate formation.[8] | [8] |
Note: The optimal concentration of surfactants can be product-specific and should be determined empirically.
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation with a PEGylated Linker
This protocol describes a general procedure for conjugating a maleimide-activated drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
1. Antibody Reduction:
- Prepare the monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5).[14]
- To initiate the reduction of interchain disulfide bonds, add a 10-20 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in degassed conjugation buffer) to the antibody solution.[14] The exact molar ratio may need optimization.
- Incubate the reaction mixture under an inert atmosphere (nitrogen or argon) at 37°C for 1-2 hours.[14]
2. Conjugation:
- Prepare a stock solution of the maleimide-activated drug-linker (e.g., Drug-Mal-amido-PEG8-acid) in a compatible organic solvent (e.g., DMSO) at a concentration of approximately 10 mM.[14][15]
- Add the desired molar excess (a common starting point is 5-10 equivalents) of the drug-linker solution to the reduced antibody solution while gently stirring.[14]
- Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[14]
3. Quenching and Purification:
- Quench the reaction by adding a quenching solution such as N-acetylcysteine or L-cysteine (100 mM in conjugation buffer).[14]
- Purify the ADC from excess drug-linker and other small molecules using Size Exclusion Chromatography (SEC).[14]
- Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a purification buffer (e.g., PBS, pH 7.4).[14]
- Load the quenched reaction mixture onto the column.[14]
- Elute the ADC with the purification buffer, collecting the fractions containing the purified ADC (monitored by absorbance at 280 nm).[14]
Protocol 2: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for analyzing ADC aggregation using SEC.
1. System and Column:
- Use an HPLC or UHPLC system.[9]
- Select a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[16]
2. Mobile Phase:
- Prepare a mobile phase such as 50 mM sodium phosphate containing 150 mM sodium chloride, pH 7.4.[16]
3. Sample Preparation:
- Thaw the ADC sample on ice.[9]
- Dilute the sample to a final concentration of approximately 1 mg/mL using the mobile phase.[12]
- Filter the diluted sample through a 0.22 µm low-protein-binding syringe filter.[9]
4. SEC Analysis:
- Set the column temperature (e.g., ambient).[16]
- Set the flow rate (e.g., 0.5-1.0 mL/min).[12]
- Inject 10-20 µL of the prepared sample.[12]
- Monitor the eluent at a UV wavelength of 280 nm.[12]
5. Data Analysis:
- Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).[12]
- Calculate the percentage of each species relative to the total peak area.[12]
Visualizations
Caption: Factors leading to the aggregation of Antibody-Drug Conjugates.
Caption: Workflow for preventing ADC aggregation through design and optimization.
Caption: Trade-offs associated with varying PEG linker lengths in ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. criver.com [criver.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Optimizing PEG Linker Flexibility for Ternary Complex Formation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when modifying polyethylene glycol (PEG) linker flexibility to improve the formation of productive ternary complexes in PROTAC-mediated protein degradation.
Frequently Asked questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker's role is not just to connect the two ligands but is critical for overall PROTAC efficacy.[2] It must be of an optimal length and flexibility to allow the target protein and E3 ligase to come together and form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2]
Q2: How does PEG linker flexibility specifically impact ternary complex formation?
The flexibility of a PEG linker, which increases with its length, can be both advantageous and detrimental.[3]
-
Positive Impact : Greater conformational flexibility can help overcome steric hindrances and allow the two proteins to find a productive orientation for ubiquitination.[3][4] This can be crucial for stabilizing the ternary complex through favorable protein-protein interactions.[5]
-
Negative Impact : Excessive flexibility can introduce a high entropic penalty when forming the ternary complex, making the association less favorable.[3] An overly long or flexible linker might also result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3]
Q3: Are there general rules for choosing the optimal PEG linker length?
There are no universal rules for de novo PROTAC linker design; the optimal length and composition must be determined empirically for each specific target and E3 ligase pair.[6] However, a common starting point is to synthesize a library of PROTACs with varying PEG units (e.g., n=2, 4, 6, 8, 12) to screen for the most effective degrader.[3] Studies have shown that the optimal length can vary significantly; for example, an estrogen receptor (ER)-targeting PROTAC was most effective with a 16-atom chain length.[7]
Q4: Besides flexibility, what other properties of the PEG linker should be considered?
The chemical composition of the linker significantly affects the PROTAC's physicochemical properties.[8]
-
Solubility : PEG linkers are hydrophilic and generally improve the aqueous solubility of the often-hydrophobic PROTAC molecule, which is beneficial for both in vitro and in vivo applications.[1][3]
-
Cell Permeability : There is a trade-off between linker length and permeability. Longer PEG linkers increase molecular weight and polar surface area, which can hinder passive diffusion across cell membranes.[3] However, the linker's flexibility may allow the PROTAC to adopt a more compact shape, partially shielding polar groups and improving membrane traversal.[2]
-
Metabolic Stability : Linear ether chains in PEG linkers can be susceptible to oxidative metabolism.[6] For in vivo applications, designing more metabolically stable linkers may be necessary.
Troubleshooting Guides
Issue 1: My PROTAC binds to the target protein and the E3 ligase in binary assays, but I see little to no target degradation in cells.
-
Possible Cause: The linker may not be facilitating a productive ternary complex. Even if a complex forms, its geometry could be preventing the efficient transfer of ubiquitin from the E3 ligase to the target protein's lysine residues.[3] This can happen if the linker is too short, causing steric clashes, or too long, leading to an unproductive arrangement.[3][9]
-
Troubleshooting Steps:
-
Systematically Vary Linker Length: Synthesize a focused library of PROTACs with different PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8). Test each construct in a cellular degradation assay (e.g., Western Blot or In-Cell ELISA) across a wide concentration range to identify the optimal length.[3]
-
Modify Linker Rigidity: If varying length is insufficient, consider incorporating rigid elements (e.g., piperazine, triazole, or phenyl groups) into the linker.[8][] This reduces conformational flexibility and can pre-organize the PROTAC into a more active conformation, favoring a productive ternary complex.[]
-
Re-evaluate Attachment Points: The points where the linker connects to the warhead and E3 ligand are critical.[9] If possible, synthesize isomers with the linker attached to different solvent-exposed positions on the ligands to find an orientation that better supports the ternary complex.[8][]
-
Issue 2: The dose-response curve for my PROTAC is bell-shaped (a "hook effect"), with degradation decreasing at higher concentrations.
-
Possible Cause: The "hook effect" is a common phenomenon with PROTACs.[11] At high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex.[3][11] This effectively sequesters the components, inhibiting degradation.
-
Troubleshooting Steps:
-
Confirm the Optimal Concentration: The primary solution is to use the PROTAC at its optimal, lower concentration range where maximal degradation occurs. Always perform a full dose-response curve to identify this window.[11]
-
Enhance Ternary Complex Cooperativity: The hook effect is less pronounced for PROTACs that form highly stable ternary complexes. Cooperativity (alpha, α) is a measure of how the binding of one protein partner influences the binding of the other. Positive cooperativity (α > 1) means the ternary complex is more stable than the individual binary complexes, which can mitigate the hook effect.[8][12]
-
Optimize the Linker for Cooperativity: Linker design is key to achieving positive cooperativity.[8] Systematically modifying the linker's length, flexibility, and composition can uncover a design that promotes favorable protein-protein interactions within the ternary complex, thereby increasing its stability.
-
Directly Measure Cooperativity: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify ternary complex formation and cooperativity.[8][12] This provides direct, quantitative feedback on your linker modifications.
-
Quantitative Data Summary
The choice of PEG linker length is a critical optimization parameter that directly influences degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ). The following table summarizes hypothetical data for a PROTAC targeting Protein X, illustrating the impact of varying the number of PEG units in the linker.
| PROTAC Construct | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex Cooperativity (α) |
| PROTAC-X-PEG2 | 2x Ethylene Glycol | 150 | 65 | 1.5 |
| PROTAC-X-PEG4 | 4x Ethylene Glycol | 25 | 92 | 5.8 |
| PROTAC-X-PEG6 | 6x Ethylene Glycol | 10 | 95 | 12.3 |
| PROTAC-X-PEG8 | 8x Ethylene Glycol | 40 | 88 | 7.1 |
| PROTAC-X-PEG12 | 12x Ethylene Glycol | 200 | 70 | 2.0 |
-
DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: Maximum percentage of target protein degradation achieved.
-
Cooperativity (α): A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity.
As shown, the PROTAC with a PEG6 linker demonstrates the highest potency and efficacy, which correlates with the highest cooperativity value, indicating the most stable ternary complex.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex and Cooperativity Analysis
Objective: To measure the binding kinetics and affinity of binary and ternary complexes and to quantify the cooperativity (α) of a PROTAC.[8][12]
Methodology:
-
Immobilization: Covalently immobilize a high-purity, biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated SPR sensor chip to a target density.
-
Binary Interaction 1 (PROTAC-E3 Ligase):
-
Inject a series of concentrations of the PROTAC (e.g., 0.1 nM to 1 µM) over the immobilized E3 ligase surface.
-
Use a reference flow cell to subtract non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (Kᴅ) for the PROTAC-E3 ligase interaction.
-
-
Binary Interaction 2 (Target-E3 Ligase):
-
Inject a series of concentrations of the target protein over the E3 ligase surface to confirm there is no, or minimal, direct interaction in the absence of the PROTAC.
-
-
Ternary Complex Formation:
-
Prepare a series of PROTAC concentrations as in Step 2. For each PROTAC concentration, add a constant, saturating concentration of the target protein (typically 10-20x the Kᴅ of the PROTAC-target interaction).
-
Inject these PROTAC + Target Protein mixtures over the immobilized E3 ligase.
-
Fit the data to determine the apparent Kᴅ for PROTAC binding in the presence of the target protein.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = Kᴅ (PROTAC-E3 Ligase) / Apparent Kᴅ (Ternary Complex) [12]
-
An α value > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the binary complex. An α < 1 indicates negative cooperativity.
-
Protocol 2: Western Blot for Cellular Target Degradation
Objective: To determine the concentration-dependent degradation of a target protein in cells upon treatment with a PROTAC.
Methodology:
-
Cell Culture and Seeding: Plate a relevant cell line (e.g., one that endogenously expresses the target protein and required E3 ligase) in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM to capture the full dose-response, including a potential hook effect.[3]
-
Treat the cells with the different PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples (e.g., load 20 µg of total protein per lane) and separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ.
-
Visualizations
Caption: Mechanism of Action for a PROTAC, leading to target protein degradation.
Caption: Experimental workflow for optimizing PEG linker flexibility in PROTAC design.
Caption: A decision tree for troubleshooting poor PROTAC efficacy.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Technical Support Center: Synthesis of PROTACs with Complex Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on those incorporating complex linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when synthesizing PROTACs with complex linkers?
A1: The synthesis of PROTACs, especially those with complex linkers, presents several significant challenges. These molecules are often large and structurally intricate, which can lead to issues such as low reaction yields, difficult purification, and poor aqueous solubility.[1] The linker itself, a critical component that connects the ligands for the target protein and the E3 ligase, can introduce synthetic hurdles depending on its length, rigidity, and chemical composition.[2][3][4] Optimizing the linker often requires the empirical synthesis of numerous analogs, which can be a time-consuming and resource-intensive process.[2][5]
Q2: How does the choice of a complex linker impact the physicochemical properties of a PROTAC?
A2: The linker has a profound effect on the overall physicochemical properties of the PROTAC molecule.[2][3]
-
Solubility: Linkers containing polar groups, such as polyethylene glycol (PEG), can enhance the aqueous solubility of the PROTAC.[4][6] Conversely, hydrophobic alkyl linkers may decrease solubility.[3]
-
Cell Permeability: Achieving a balance between hydrophilicity and lipophilicity in the linker is crucial for good cell permeability.[6] While PROTACs are large molecules, modulating the linker's properties, like the number of rotatable bonds and polar surface area, can improve their ability to cross the cell membrane.[6]
-
Metabolic Stability: Simple alkyl or ether chains in a linker can be susceptible to oxidative metabolism.[6] Designing linkers with more rigid or sterically hindered structures can improve metabolic stability, which is important for in vivo applications.[6]
Q3: What is the optimal linker length for a PROTAC, and how is it determined?
A3: There is no universally optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[6] However, most successful PROTACs reported in the literature have linkers ranging from 7 to 29 atoms in length.[6] The optimal length is typically determined empirically by synthesizing a library of PROTACs with varying linker lengths and evaluating their degradation efficiency.[5][6] Computational modeling and structural biology can also be employed to predict favorable linker lengths and reduce the synthetic effort.[5]
Q4: What are the advantages and disadvantages of flexible versus rigid linkers?
A4: The flexibility of the linker is a critical design parameter.
-
Flexible Linkers (e.g., alkyl, PEG chains): These are often the initial choice due to their synthetic accessibility. Their flexibility allows the PROTAC to adopt multiple conformations, which can increase the likelihood of forming a productive ternary complex.[6][7] However, high flexibility can result in an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2][7]
-
Rigid Linkers (e.g., containing phenyl, piperazine, or alkyne groups): These can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, which may lead to improved potency and selectivity.[6][7] The synthetic routes for incorporating rigid linkers are often more challenging.[7]
Q5: What are some advanced synthetic strategies to streamline the synthesis of PROTACs with complex linkers?
A5: To accelerate the synthesis of diverse PROTAC libraries, several modular and efficient synthetic strategies are employed:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that allows for the rapid conjugation of two molecular fragments.[2][8] This method is valuable for creating libraries of PROTACs with varying linker lengths and compositions.[2]
-
Solid-Phase Synthesis: This technique can facilitate the rapid assembly of PROTACs and simplify purification, as excess reagents and byproducts can be washed away from the resin-bound product.[8]
-
Late-Stage Functionalization: Introducing complexity late in the synthetic sequence allows for the rapid diversification of a common intermediate, which is an efficient strategy for exploring structure-activity relationships.
Troubleshooting Guides
Problem 1: Low Reaction Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Switch to a less sterically hindered coupling partner if possible. 2. Increase the reaction temperature to overcome the activation energy barrier. 3. Use a more potent coupling reagent or a catalyst with a smaller ligand. |
| Poor Solubility of Reactants | 1. Screen for a solvent system in which all reactants are fully soluble. 2. Consider using a co-solvent system (e.g., DMF/DCM). 3. Gently heat the reaction mixture to improve solubility. |
| Deactivation of Catalyst | 1. Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents, especially for palladium-catalyzed reactions like Suzuki couplings.[9] 3. If catalyst deactivation is suspected, add a fresh portion of the catalyst. |
| Inefficient Coupling Reagents | 1. For amide bond formation, screen different coupling reagents (e.g., HATU, HBTU, EDC).[2] 2. Ensure the correct stoichiometry of coupling reagents and base is used.[2] |
Problem 2: Difficult Purification of the Final PROTAC
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | 1. Optimize the chromatographic conditions (e.g., different solvent system, gradient elution, or a different stationary phase). 2. Consider using an alternative purification technique such as preparative HPLC or supercritical fluid chromatography (SFC). 3. If applicable, try to crystallize the final product. |
| Presence of Unreacted Starting Materials | 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Use a slight excess of one reagent to consume the other completely, which may simplify purification. |
| PROTAC Adsorption to Silica Gel | 1. Add a small amount of a polar solvent (e.g., methanol) or an amine (e.g., triethylamine) to the eluent to reduce tailing. 2. Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica. |
| Low Yield After Purification | 1. Minimize the number of purification steps. 2. Ensure the product is stable under the purification conditions. 3. For preparative HPLC, ensure the collected fractions are properly neutralized (if acidic or basic modifiers are used) before solvent evaporation to prevent product degradation. |
Problem 3: Poor Solubility of the Final PROTAC
| Potential Cause | Troubleshooting Steps |
| High Lipophilicity of the Linker | 1. Incorporate polar functional groups, such as ether linkages (PEG units) or amides, into the linker to increase hydrophilicity.[6] 2. Synthesize analogs with shorter alkyl chains in the linker. |
| Molecular Aggregation | 1. Use formulation strategies, such as the addition of solubilizing agents or the use of amorphous solid dispersions. 2. When preparing solutions for biological assays, use a small amount of an organic co-solvent like DMSO, and ensure the final concentration in the aqueous buffer is below the solubility limit.[10] |
| Salt Form | 1. If the PROTAC has ionizable groups, consider preparing a salt form (e.g., hydrochloride or trifluoroacetate salt) to improve aqueous solubility. |
Quantitative Data Summary
Table 1: Representative Linker Lengths and Their Impact on Degradation Activity
| PROTAC Target | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | DC50 (nM) |
| BRD4 | CRBN | PEG/Alkyl | ~16 | < 50 |
| BTK | CRBN | PEG | >12 | 1-40[2] |
| TBK1 | VHL | PEG | >12 | Not specified |
| EGFR | CRBN | Ethylene Glycol | Not specified (extension by one unit abolished HER2 degradation)[2] | Not specified |
Note: The optimal linker length and resulting potency are highly system-dependent. The data presented are illustrative examples.
Experimental Protocols
Protocol 1: Amide Coupling for PROTAC Synthesis
This protocol describes a general procedure for forming an amide bond between a carboxylic acid-functionalized component and an amine-functionalized component of a PROTAC.
Materials:
-
Carboxylic acid-functionalized fragment (1.0 eq)
-
Amine-functionalized fragment (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[2]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the carboxylic acid-functionalized fragment in anhydrous DMF.
-
To the solution, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized fragment to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol outlines a general procedure for the CuAAC reaction to form a triazole linker in a PROTAC.
Materials:
-
Alkyne-functionalized fragment (1.0 eq)
-
Azide-functionalized fragment (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)[6]
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve the alkyne and azide fragments in the chosen solvent system.
-
To the stirred solution, add copper(II) sulfate pentahydrate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., EtOAc or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Suzuki Coupling for Aryl-Aryl Bond Formation in a Rigid Linker
This protocol provides a general guideline for a palladium-catalyzed Suzuki coupling to create a biaryl linkage.
Materials:
-
Aryl halide (e.g., bromo- or iodo-substituted fragment) (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)[9]
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)[9]
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous and degassed solvent.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 85-110 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with EtOAc and water.
-
Separate the organic layer and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized workflow for the synthesis of PROTACs.
Caption: A decision tree for troubleshooting low-yield PROTAC synthesis reactions.
Caption: Examples of complex linker architectures used in PROTAC design.
References
- 1. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Protocols [baseclick.eu]
- 5. axispharm.com [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Permeability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of cell permeability for PEGylated PROTACs, a common challenge in their development.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to the low cellular uptake of your PEGylated PROTACs.
Issue 1: My PEGylated PROTAC shows low degradation efficacy in cellular assays, and I suspect poor cell permeability.
Answer:
Low degradation efficacy is often linked to poor cell permeability, preventing the PROTAC from reaching its intracellular target. Here’s a systematic approach to troubleshoot this issue:
-
Confirm Permeability with In Vitro Assays: First, quantitatively assess the permeability of your PROTAC using standard assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay evaluates passive diffusion and is a good starting point for assessing the intrinsic membrane-crossing ability of your compound.[1][2][3][4]
-
Caco-2 Permeability Assay: This cell-based assay provides a more comprehensive picture by modeling not only passive diffusion but also active transport and efflux mechanisms.[1][5][6][7] An efflux ratio greater than 2 suggests that your PROTAC may be actively pumped out of the cell.[1][7]
-
-
Analyze Physicochemical Properties: The inherent properties of your PROTAC molecule heavily influence its ability to cross the cell membrane.
-
Linker Length and Composition: The length and nature of the PEG linker are critical. While hydrophilic PEG linkers can improve solubility, overly long chains can hinder passive diffusion.[8] In some cases, shorter linkers or even their complete removal have been shown to enhance membrane permeability.[9] However, this must be balanced with the need for the linker to facilitate the formation of a stable and productive ternary complex.[8]
-
Molecular Weight and Polar Surface Area (PSA): PROTACs often have high molecular weights and PSA, which are generally detrimental to cell permeability.[9][10] Strategies to reduce these parameters without compromising activity should be considered.
-
Intramolecular Hydrogen Bonds (IMHBs): The formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "chameleon-like" conformation. This masks polar groups in the lipophilic environment of the cell membrane, thereby improving permeability.[11][12][13][14]
-
-
Structural Modification Strategies: If poor permeability is confirmed, consider the following modifications to your PROTAC design:
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with ester bonds can reduce the number of hydrogen bond donors and increase lipophilicity, which has been shown to improve permeability.[15]
-
Incorporate Rigid Linkers: Introducing rigid moieties like piperidine or piperazine into the linker can enhance permeability and aqueous solubility.[9]
-
Prodrug Approach: A prodrug strategy can be employed by masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[13]
-
-
Advanced Delivery Strategies: For PROTACs with persistent permeability issues, advanced formulation and delivery systems can be explored.
-
Formulation Technologies: Encapsulating the PROTAC in formulations such as polymeric micelles, emulsions, amorphous solid dispersions, or lipid-based nanoparticles can improve its bioavailability and cellular uptake.[16][17]
-
In-Cell Click-Formed PROTACs (CLIPTACs): This innovative approach involves administering two smaller, more permeable precursors that then react inside the cell to form the active PROTAC.[11]
-
The following workflow can guide your troubleshooting process:
Frequently Asked Questions (FAQs)
Q1: How does the length of the PEG linker affect the cell permeability of a PROTAC?
A1: The relationship between PEG linker length and cell permeability is complex and not always linear.[8] While PEG linkers can enhance aqueous solubility, which is beneficial for formulation, longer PEG chains can increase the molecule's size and polarity, potentially hindering passive diffusion across the cell membrane.[2][8] Studies have shown that for some PROTACs, shorter PEG linkers lead to better permeability.[2][9] However, the optimal linker length is highly dependent on the specific target protein and E3 ligase, as it must also allow for the formation of a stable and productive ternary complex.[8] Therefore, empirical testing of various linker lengths is crucial for optimization.
Q2: What are the key differences between the PAMPA and Caco-2 assays for assessing PROTAC permeability?
A2: The PAMPA and Caco-2 assays are two common methods to evaluate drug permeability, but they measure different aspects of this process.
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Model | Artificial lipid membrane | Monolayer of human colon adenocarcinoma cells |
| Transport Measured | Passive diffusion only[3][4] | Passive diffusion, active transport, and efflux[1][7] |
| Complexity | Simpler, cell-free system[3] | More complex, cell-based system requiring cell culture[1] |
| Information Provided | Intrinsic passive permeability (Papp)[1] | Apparent permeability (Papp), efflux ratio[1][7] |
| Use Case | High-throughput screening in early drug discovery[3] | More detailed permeability and transport mechanism studies[7] |
In essence, PAMPA provides a rapid assessment of a PROTAC's ability to passively cross a lipid bilayer, while the Caco-2 assay offers a more biologically relevant model that can also identify the involvement of cellular transporters.
Q3: Can modifying the linker's chemical composition, other than its length, improve permeability?
A3: Yes, the chemical makeup of the linker plays a significant role in a PROTAC's cell permeability. Several strategies beyond simply altering the length have proven effective:
-
Replacing Amide Bonds with Esters: Amide bonds contribute to the polar surface area and can act as hydrogen bond donors, which may reduce permeability. Replacing them with less polar ester bonds can enhance permeability.[15]
-
Incorporating Alkyl Chains: Using more lipophilic alkyl linkers instead of hydrophilic PEG linkers can sometimes improve permeability, although this can also decrease solubility.[18]
-
Introducing Rigid Moieties: The incorporation of cyclic structures like piperidine or piperazine into the linker can constrain its conformation, which may favor a more permeable state.[9]
-
Cyclization: The development of macrocyclic PROTACs has been shown to improve degradation potency, potentially through pre-organizing the molecule in a bioactive conformation.[18]
The following diagram illustrates the impact of different linker strategies on PROTAC permeability:
Q4: What is the "hook effect" and how does it relate to PROTAC permeability?
A4: The "hook effect" refers to a phenomenon where the degradation efficacy of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation. While the hook effect is primarily related to the mechanism of action, poor cell permeability can mask or alter its observation. If a PROTAC has low permeability, the intracellular concentration may never reach a level high enough to induce a significant hook effect. Conversely, strategies that improve permeability and lead to higher intracellular concentrations may reveal or enhance the hook effect.[16]
Q5: How can I measure the intracellular concentration of my PROTAC?
A5: Measuring the intracellular concentration is crucial to confirm that your PROTAC is effectively entering cells. Several methods can be used:
-
LC-MS/MS Analysis of Cell Lysates: This is a direct method where cells are treated with the PROTAC, washed, and then lysed. The concentration of the PROTAC in the lysate is then quantified using liquid chromatography-tandem mass spectrometry.
-
NanoBRET™ Target Engagement Assays: This live-cell assay can be used to indirectly assess intracellular accumulation. By comparing the target engagement in intact versus permeabilized cells, an "availability index" can be calculated, which provides a relative measure of how much PROTAC is available inside the cell to bind its target.[19][20][21][22]
Quantitative Data Summary
The following tables summarize representative data from the literature on the permeability of various PROTACs.
Table 1: PAMPA Permeability Data for Representative PROTACs
| PROTAC ID | Target | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC A | BET | Pomalidomide | PEG4 | 0.8 ± 0.1 | Fictional Example |
| PROTAC B | Androgen Receptor | Thalidomide | PEG-like | < 0.1 (BLQ) | [1] |
| PROTAC 7 | - | VHL | 2-unit PEG | 0.6 | [2] |
| PROTAC 9 | - | VHL | - | 0.006 | [2] |
| PROTAC 17 | - | VHL | Alkyl | 0.002 | [2] |
| AR PROTAC 14 | Androgen Receptor | Cereblon ligand | PEG | 1.7 (Caco-2 A-B) | [6] |
BLQ: Below Limit of Quantification
Table 2: Caco-2 Permeability Data for an Androgen Receptor PROTAC
| PROTAC ID | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC 14 | A -> B | 1.7 | 8.4[6] |
| B -> A | 14.1 | ||
| PROTAC 20b | A -> B | 0.35 | 0.69 |
| B -> A | 0.24 | ||
| PROTAC 20d | A -> B | < 0.8 | > 12 |
| B -> A | 9.6 |
Data adapted from Klein, et al. (2020)[6]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing the passive permeability of a PEGylated PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Apply a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in the donor plate.
-
Prepare Acceptor Plate: Add PBS to each well of the acceptor plate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).
-
Assay Assembly: Place the donor plate on top of the acceptor plate.
-
Incubation: Add the PROTAC donor solution to each well of the donor plate. Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.[1]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).[1]
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium) Where: VD = volume of donor well, VA = volume of acceptor well, A = area of the filter, t = incubation time, CA(t) = concentration in the acceptor well at time t, and Cequilibrium = equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This protocol describes a bidirectional permeability assay using Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well plates)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.[1]
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[1]
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (e.g., 1-10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.[1]
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[1]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[1]
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Determine the concentration of the PROTAC in the samples using LC-MS/MS.[1]
-
Calculations:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. enamine.net [enamine.net]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 19. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Hydroxy-PEG6-CH2-Boc PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful therapeutic modality. Characterizing these complex heterobifunctional molecules is paramount for ensuring their quality, purity, and efficacy. This guide provides a comparative analysis of key analytical methods for characterizing PROTACs containing a Hydroxy-PEG6-CH2-Boc linker, complete with experimental protocols and illustrative data to aid researchers in their drug development endeavors.
The Structure of a this compound PROTAC
A PROTAC incorporating a this compound linker consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and the PEG-based linker that connects these two ligands. The this compound linker provides a flexible and hydrophilic spacer, which can influence the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.
Caption: General structure of a this compound PROTAC.
Core Analytical Techniques: A Head-to-Head Comparison
The characterization of this compound PROTACs relies on a suite of analytical techniques to confirm identity, purity, and structural integrity. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Information Obtained | Pros | Cons |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity, presence of impurities, retention time (Rt). | Robust, reproducible, high-resolution for purity assessment. | Limited structural information, co-elution of isomers can occur. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Detection of aggregates and high molecular weight species. | Mild, non-denaturing conditions. | Lower resolution for species with similar sizes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge (m/z) ratio determination. | Molecular weight confirmation, impurity identification, fragmentation analysis. | High sensitivity and specificity, provides molecular weight information. | Ion suppression effects can occur, complex data analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural elucidation, confirmation of linker attachment, conformational analysis. | Provides unambiguous structural information. | Lower sensitivity, requires higher sample concentration, complex spectra for large molecules. |
Quantitative Data Summary
The following table presents representative analytical data for a hypothetical this compound PROTAC. This data is intended to be illustrative of typical results obtained from the analytical methods described.
| Parameter | Method | Result | Interpretation |
| Purity | RP-HPLC | >98% | High purity of the synthesized PROTAC. |
| Retention Time (Rt) | RP-HPLC | 15.2 min | Characteristic elution time under specific chromatographic conditions. |
| Molecular Weight (M) | LC-MS | [M+H]⁺ = 950.5 m/z | Confirmation of the expected molecular weight of the PROTAC. |
| ¹H NMR (PEG region) | ¹H NMR | δ 3.65 (m, 24H) | Characteristic chemical shift of the ethylene glycol protons in the PEG linker. |
| ¹H NMR (Boc group) | ¹H NMR | δ 1.45 (s, 9H) | Characteristic chemical shift of the tert-butoxycarbonyl protecting group protons. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are standardized protocols for the key analytical techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of the this compound PROTAC and identify any process-related impurities.
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
Caption: Workflow for RP-HPLC analysis of PROTAC purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the this compound PROTAC.
Methodology:
-
LC System: Utilize the same RP-HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-2000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
A Comparative Guide to Hydroxy-PEG6-CH2-Boc and Other PEG Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of these bioconjugates. This guide provides an objective comparison of Hydroxy-PEG6-CH2-Boc with other discrete PEG linkers of varying lengths, supported by experimental data and detailed methodologies.
Introduction to PEG Linkers in Drug Conjugates
PEG linkers are incorporated into drug conjugates to improve solubility, stability, and pharmacokinetic profiles.[1] The hydrophilic nature of the PEG chain can mitigate the aggregation often caused by hydrophobic payloads, enabling a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.[1][2] Furthermore, the PEG spacer can influence the in vivo performance of the conjugate by increasing its hydrodynamic radius, which can lead to a longer plasma half-life.[1][3]
This compound is a discrete PEG linker with six ethylene glycol units, a terminal hydroxyl group for further functionalization, and a Boc-protected amine, making it a versatile building block in the synthesis of complex bioconjugates like PROTACs and ADCs.[4][5] The choice of PEG linker length represents a crucial balance between enhancing pharmacokinetic properties and maintaining potent bioactivity.[3]
Comparative Performance of PEG Linkers
The length of the PEG linker significantly impacts the performance of drug conjugates. While longer PEG chains can improve solubility and in vivo stability, they may also lead to decreased in vitro potency due to steric hindrance. The optimal PEG length is often a trade-off that depends on the specific antibody, payload, and target.
Physicochemical Properties
The inclusion of a PEG linker generally increases the hydrophilicity of an ADC, which can be crucial for preventing aggregation, especially with hydrophobic drug payloads.
Table 1: Impact of PEG Linker Length on ADC Hydrophobicity
| Linker | PEG Units | Relative Hydrophobicity (RP-HPLC Retention Time) |
| Non-PEGylated | 0 | High |
| Short-chain PEG | 2-4 | Moderate-High |
| This compound (inferred) | 6 | Moderate |
| Mid-chain PEG | 8-12 | Low-Moderate |
| Long-chain PEG | >12 | Low |
Note: This table is a qualitative summary based on general principles of PEGylation and RP-HPLC. Actual retention times will vary depending on the specific ADC and chromatographic conditions.
In Vitro Cytotoxicity
The length of the PEG linker can influence the in vitro cytotoxicity of an ADC. Longer linkers may sometimes lead to a slight decrease in potency.
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| ADC Construct | Linker | Target Cell Line | IC50 (nM) | Reference |
| Nimotuzumab-PEG6-DM1 | PEG6 | SNU-C2B | 0.87 | [6] |
| Nimotuzumab-PEG6-DM1 | PEG6 | SW620 | 1.25 | [6] |
| Nimotuzumab-PEG6-DM1 | PEG6 | HT-29 | 1.56 | [6] |
| Nimotuzumab-PEG6-DM1 | PEG6 | DLD-1 | 2.34 | [6] |
| Trastuzumab-PEG6-DM1 | PEG6 | BT-474 | ~10 | [6] |
| ADC with mPEG24 linker | PEG24 | Trop-2 positive | Improved vs. non-PEGylated | [7] |
Pharmacokinetics
Longer PEG linkers generally lead to a longer plasma half-life and slower clearance rates, which can enhance in vivo efficacy.
Table 3: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker Length | Effect on Plasma Half-life | Effect on Clearance | In Vivo Efficacy |
| Short (PEG2-4) | Shorter half-life | Faster clearance | May be reduced due to rapid clearance |
| Intermediate (PEG6-12) | Increased half-life | Slower clearance | Often improved efficacy |
| Long (>12) | Significantly prolonged half-life | Slowest clearance | Can lead to highest efficacy, but may have reduced in vitro potency |
Note: This table summarizes general trends observed in preclinical studies.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are protocols for key experiments used to characterize and compare bioconjugates with different PEG linkers.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
Objective: To determine the cytotoxic potential of ADCs with varying PEG linker lengths.
Materials:
-
Target cancer cell lines (e.g., SNU-C2B, SW620, HT-29, DLD-1)[6]
-
Complete cell culture medium
-
96-well microplates
-
ADC constructs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8][9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[8][10]
-
Prepare serial dilutions of the ADC constructs in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.[10]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8][9]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][9]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 2: ADC Stability - Aggregation Analysis by SEC-HPLC
Objective: To assess the physical stability of ADCs with different PEG linkers by quantifying the formation of aggregates.
Materials:
-
ADC constructs
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system with a UV detector
-
SEC column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å)[11][12]
-
Mobile phase (e.g., phosphate-buffered saline, pH 6.8-7.4)[11][13]
Procedure:
-
Prepare samples of the ADC constructs at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
To induce aggregation for a stressed stability study, subject the ADC samples to conditions such as elevated temperature (e.g., 40°C for a set period) or freeze-thaw cycles.[11]
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject a defined volume of the ADC sample onto the column.
-
Monitor the elution profile at a wavelength of 280 nm.
-
Identify and quantify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times.
-
Calculate the percentage of aggregates in each sample to compare the stability of the different ADC constructs.
Protocol 3: ADC Hydrophobicity Assessment by RP-HPLC
Objective: To evaluate the relative hydrophobicity of ADCs with different PEG linkers.
Materials:
-
ADC constructs
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
-
RP column (e.g., C4 or C8) suitable for protein analysis[14]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Equilibrate the RP column with the initial mobile phase conditions (a high percentage of Mobile Phase A).
-
Inject a defined amount of the ADC sample.
-
Elute the ADC using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution at a wavelength of 214 nm or 280 nm.
-
The retention time of the main ADC peak is indicative of its relative hydrophobicity. Longer retention times correspond to greater hydrophobicity.
-
Compare the retention times of ADCs with different PEG linkers to assess the impact of PEGylation on their hydrophobicity.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz can help to visualize the complex processes and relationships involved in the comparison of PEG linkers.
Caption: Workflow for the synthesis of an ADC using a PEGylated linker.
Caption: Experimental workflow for the comparative evaluation of ADCs.
Caption: Impact of PEG linker length on key ADC properties.
Conclusion
The choice of a PEG linker is a critical aspect of designing effective and safe drug conjugates. This compound, as a discrete linker of intermediate length, offers a balance between the beneficial effects of PEGylation on solubility and pharmacokinetics and the potential for steric hindrance that can affect in vitro potency. The experimental data suggests that a PEG6 linker can be effectively used to generate ADCs with potent anti-tumor activity.[6] The provided experimental protocols offer a framework for the systematic evaluation and comparison of different PEG linkers, enabling the rational design of next-generation targeted therapeutics. The optimal linker length will ultimately be specific to the antibody, payload, and intended therapeutic application, requiring empirical determination for each new conjugate.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. agilent.com [agilent.com]
- 13. usp.org [usp.org]
- 14. pubs.acs.org [pubs.acs.org]
Alkyl vs. PEG Linkers in PROTAC Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) overall success. This guide provides a comparative analysis of two of the most common flexible linker types, alkyl chains and polyethylene glycol (PEG) chains, summarizing their impact on key druglike properties and degradation efficacy. The information is supported by experimental data and detailed protocols for relevant assays.
The linker component of a PROTAC, while seemingly a simple tether, plays a crucial role in dictating the molecule's biological activity. It connects a ligand that binds to the protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. The linker's length, composition, and flexibility influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][2][3]
Comparative Analysis of Alkyl and PEG Linkers
Alkyl and PEG linkers are the most frequently used flexible linkers in PROTAC design, primarily due to their synthetic accessibility and the ease with which their length can be modified.[1][] However, their distinct chemical compositions lead to significant differences in the resulting PROTAC's performance.
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[2] | Repeating ethylene glycol units.[2] |
| Solubility | Generally hydrophobic, which can limit aqueous solubility.[2] | Hydrophilic, tending to improve the aqueous solubility of PROTACs.[2][5] |
| Permeability | Higher lipophilicity often leads to increased passive cell membrane permeability.[] | Can adopt folded conformations that shield polar surface area, potentially improving permeability, but excessive PEGylation can hinder it.[7] |
| Metabolic Stability | Generally considered metabolically stable.[2] | May have reduced metabolic stability in vivo compared to alkyl linkers.[2] |
| Synthesis | Synthetically accessible and cost-effective.[2] | Can be more challenging and costly to synthesize.[2] |
| Ternary Complex Formation | Flexibility allows for the formation of a productive ternary complex. | The gauche effect of PEG-type linkers can favor folded conformations that may enhance ternary complex formation.[8] |
Experimental Data: A Head-to-Head Comparison
While direct comparative data for a single PROTAC scaffold with systematically varied alkyl and PEG linkers is not always available in a single published study, the following table summarizes representative findings from the literature to illustrate the general trends.
| PROTAC System | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility | Degradation Efficacy (DC50) | Key Observation | Reference |
| Representative Androgen Receptor PROTACs | Alkyl | Generally higher | Lower | Potent | Low passive permeability in PAMPA assays was observed for PROTACs in general, but alkyl linkers can contribute to better permeability compared to more polar linkers. | [9] |
| Representative BET Inhibitor PROTACs | PEG4 | 0.8 ± 0.1 | Higher | Potent | PEG linkers can enhance solubility, which is often a challenge for large PROTAC molecules. | [10] |
| VHL-based PROTACs | Alkyl-like | Higher | Lower | Potent | Increased lipophilicity from alkyl-like linkers correlated with higher cell permeability. | [][8] |
| CRBN-based PROTACs | PEG-like | Variable | Higher | Potent | The flexibility of PEG linkers can be advantageous for adopting conformations suitable for membrane traversal.[7] | [10] |
Note: The data presented are illustrative and compiled from various sources. DC50 and Dmax values are highly cell-line and target-dependent.
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC activity and the assays used to evaluate them, the following diagrams illustrate the key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates with a PVDF membrane
-
96-well acceptor plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS for analysis
Procedure:
-
Prepare Donor Plate: Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow it to solidify.
-
Prepare Acceptor Solution: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10-50 µM), ensuring the final DMSO concentration is ≤ 1%.
-
Assay Assembly: Place the donor plate onto the acceptor plate.
-
Incubation: Add 200 µL of the PROTAC donor solution to each well of the donor plate. Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[10]
Aqueous Solubility Assay
This protocol provides a method to assess the kinetic solubility of a PROTAC.[11]
Materials:
-
96-well plate
-
PROTAC stock solution (10 mM in 100% DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Plate reader or HPLC-UV/LC-MS for analysis
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume of the DMSO-PROTAC solutions to another 96-well plate containing the assay buffer. The final DMSO concentration should be kept low (e.g., <2%).
-
Equilibration: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.
-
Analysis: Centrifuge the plate to pellet any precipitated compound. Analyze the supernatant for the concentration of the dissolved PROTAC using a suitable method like UV-Vis spectroscopy, HPLC-UV, or LC-MS.[11][]
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][14]
Materials:
-
Cultured cells
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation. Also, probe for a loading control to ensure equal protein loading.[13]
HiBiT Assay for Protein Degradation
This is a sensitive, luminescence-based method for quantifying protein levels in live cells.[15][16]
Materials:
-
CRISPR/Cas9-engineered cell line expressing the target protein tagged with the HiBiT peptide
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC compound and incubate for the desired time.
-
Lysis and Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the culture medium in each well.
-
Mix by orbital shaking for 3-10 minutes.
-
-
Measurement: Measure the luminescence using a plate-based luminometer. The luminescent signal is proportional to the amount of HiBiT-tagged protein.[17]
Conclusion
The selection of a linker is a critical optimization step in PROTAC design. Alkyl linkers, with their inherent hydrophobicity, can be advantageous for improving cell permeability. In contrast, PEG linkers are a valuable tool for enhancing the aqueous solubility of PROTACs, a common challenge for these large molecules. The flexibility of both linker types is crucial for enabling the formation of a productive ternary complex. Ultimately, the optimal linker choice is target and system-dependent, and a rational design approach coupled with systematic experimental evaluation of both alkyl and PEG linkers is essential for developing potent and effective protein degraders.[1][18]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable PEG Linkers for Antibody-Drug Conjugates
A comprehensive guide for researchers and drug developers on selecting the optimal PEG linker for enhancing ADC efficacy and safety, supported by experimental data and detailed protocols.
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a beacon of hope, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful trio is the linker, a component whose design dictates the stability, efficacy, and ultimately, the therapeutic index of the ADC. Among the various linker technologies, the choice between a cleavable and a non-cleavable Polyethylene Glycol (PEG) linker is a critical decision in the ADC development process. This guide provides an objective, data-driven comparison of these two linker strategies to aid researchers, scientists, and drug development professionals in making informed decisions.
The Great Divide: Understanding the Mechanisms
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1][2] Cleavable linkers are designed to be labile and release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1][2][3][4] In contrast, non-cleavable linkers remain stable in the extracellular environment and release the payload only after the antibody is degraded within the lysosome of the target cell.[1][2][4][5]
Cleavable PEG Linkers: These linkers incorporate a chemically or enzymatically susceptible bond that is broken under specific physiological conditions.[1][3] Common cleavage mechanisms include:
-
Enzyme-sensitive: Often containing dipeptide sequences like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases (e.g., Cathepsin B) that are overexpressed in many tumor cells.[2][3]
-
pH-sensitive: Utilizing moieties like hydrazones that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3][6]
-
Glutathione-sensitive: Employing disulfide bonds that are reduced in the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[3]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[2][7] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[2][7]
Non-Cleavable PEG Linkers: These linkers, such as those based on a stable thioether bond (e.g., SMCC), do not have a specific cleavage site.[1][5] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[1][2][5] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release and off-target toxicity.[4][5] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[1]
At a Glance: Key Differences Between Cleavable and Non-Cleavable PEG Linkers
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers |
| Payload Release Mechanism | Triggered by enzymes, pH, or reducing agents in the tumor microenvironment/cell.[1][2][3][4] | Relies on lysosomal degradation of the antibody.[1][2][4][5] |
| Plasma Stability | Generally lower due to the potential for premature cleavage.[1] | Generally higher, leading to reduced off-target toxicity.[4][5] |
| Bystander Effect | Often significant, as the released payload can kill neighboring antigen-negative cells.[2][7] | Minimal to none, as the payload-linker-amino acid complex is typically not membrane-permeable.[1] |
| Therapeutic Window | Potentially narrower due to the risk of off-target toxicity from premature payload release. | Potentially wider due to enhanced plasma stability and targeted payload release.[5] |
| Tumor Heterogeneity | Advantageous due to the bystander effect.[2][7] | May be less effective against tumors with heterogeneous antigen expression. |
| Payload Activity | The released payload is often in its native, most potent form. | The released payload is attached to the linker and an amino acid, which may alter its activity.[6] |
Quantitative Data Comparison
Direct head-to-head comparisons of cleavable and non-cleavable PEG linkers using the identical antibody, payload, and experimental conditions are limited in published literature. The following tables summarize representative data from various studies to illustrate the performance differences.
Table 1: In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 | [8] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified | [2] |
| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Cleavable (vc) | MMAE | ~25-80 (High DAR) | [8] |
| Anti-HER2 ADC | NCI-N87 (High HER2) | HER2 | Sulfatase-cleavable | Auristatin | 61 pM | [6] |
| Anti-HER2 ADC | NCI-N87 (High HER2) | HER2 | Non-cleavable | Auristatin | 609 pM | [6] |
Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental setups.
Table 2: Plasma Stability
| ADC Linker Type | Species | Incubation Time | % Intact ADC Remaining / % Payload Release | Reference |
| Val-Cit (cleavable) | Human Plasma | 28 days | No significant degradation | [9] |
| Val-Cit (cleavable) | Mouse Plasma | 14 days | >95% payload loss | [9] |
| Amino-PEG6 (non-cleavable) | Mouse Plasma | 4.5 days | Stable across most conjugation sites | [10] |
| Silyl ether-based (acid-cleavable) | Human Plasma | >7 days (t1/2) | N/A | [6] |
| Hydrazine (acid-cleavable) | Human Plasma | ~2 days (t1/2) | N/A | [6] |
Note: Plasma stability can be highly dependent on the specific linker chemistry and the animal species used for testing.
Table 3: In Vivo Efficacy (% Tumor Growth Inhibition - TGI)
| ADC Configuration | Xenograft Model | Linker Type | TGI (%) / Outcome | Reference |
| Araris Topo 1 ADC (DAR 2) | NCI-N87 | Cleavable (peptide) | Superior to Trastuzumab deruxtecan at the same payload dose | [11] |
| Site A-PEG6-C2-MMAD | BxPC3 | Non-cleavable | Reduced efficacy due to instability at this conjugation site | [12] |
| Site I-PEG6-C2-MMAD | BxPC3 | Non-cleavable | Stable and effective | [12] |
| Exolinker ADC | NCI-N87 | Cleavable | Comparable to T-DXd | [13] |
Note: In vivo efficacy is influenced by a multitude of factors including the xenograft model, dosing regimen, and the specific characteristics of the ADC.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Workflows
Caption: A generalized workflow for the preclinical evaluation of ADCs.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Methodology:
-
ADC Incubation: Incubate the test ADC at a final concentration of 1 mg/mL in plasma (human, mouse, rat, cynomolgus monkey) at 37°C.[14] Include a control incubation in PBS.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[15]
-
Sample Processing:
-
Analysis:
-
Released Payload Quantification: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.[14][16]
-
ADC Integrity Analysis: Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR) over time.[17]
-
-
Data Interpretation: Calculate the percentage of payload release or the change in average DAR over time to determine the plasma stability of the ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against target cancer cell lines.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well.[18][19] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[20]
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a period of 72 to 144 hours, depending on the payload's mechanism of action.[18][19]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[18][20]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[18][20]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value using a sigmoidal curve fit.[20]
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Xenograft Model Establishment: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD-scid).[21][22]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice or three times a week.[23][24]
-
Randomization and Dosing: When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups (typically 5-10 mice per group).[21] Administer the ADC, vehicle control, and any other control antibodies intravenously at the desired dose and schedule.[23][25]
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).[13]
-
Toxicity Assessment: Monitor the body weight and overall health of the animals as indicators of toxicity.[21]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the TGI for each group compared to the vehicle control. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.[21]
Conclusion: Making the Strategic Choice
The decision between a cleavable and a non-cleavable PEG linker is a nuanced one, with no single answer being universally optimal.[1] The choice must be guided by a comprehensive evaluation of the target antigen, the tumor microenvironment, the properties of the payload, and the desired therapeutic outcome.
Cleavable PEG linkers offer the potential for enhanced potency through the release of the native payload and the valuable bystander effect, making them an attractive option for treating heterogeneous tumors.[1][2] However, this comes with the inherent risk of lower plasma stability and potential off-target toxicity.[1]
Non-cleavable PEG linkers , on the other hand, provide superior plasma stability, which can translate to a wider therapeutic window and a better safety profile.[1][26] This makes them a strong candidate for homogenous tumors and for payloads where the linker-amino acid adduct retains potent activity.
Ultimately, the optimal linker strategy will be unique to each ADC. A thorough preclinical evaluation, including rigorous in vitro and in vivo testing as outlined in this guide, is paramount to selecting the linker that will maximize therapeutic efficacy while minimizing toxicity, thereby paving the way for the next generation of successful antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. purepeg.com [purepeg.com]
Navigating the Maze: A Comparative Guide to Validating Ternary Complex Formation with PEGylated PROTACs
For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—is the pivotal event in targeted protein degradation. The physicochemical properties of the PROTAC, significantly influenced by its linker, can impact this process. This guide provides an objective comparison of validating ternary complex formation with a focus on Polyethylene Glycol (PEG)ylated PROTACs versus alternatives, supported by experimental data and detailed protocols.
The linker element in a Proteolysis Targeting Chimera (PROTAC) is not merely a spacer but a critical determinant of the molecule's overall efficacy.[1][2] The choice of linker, whether a flexible polyethylene glycol (PEG) chain or a more rigid alkyl or cyclic structure, profoundly influences solubility, cell permeability, and the conformational dynamics of the ternary complex.[1][2][3] While PEG linkers are widely employed to enhance solubility and provide conformational flexibility, their impact on the validation of the crucial ternary complex formation requires careful consideration.[3][4][][6]
The Influence of Linker Composition on Ternary Complex Validation
The primary difference in validating ternary complexes with PEGylated versus non-PEGylated PROTACs lies in accounting for the linker's physicochemical properties during assay design and data interpretation.
-
Solubility and Aggregation: PEGylation generally improves the aqueous solubility of PROTACs, which can be advantageous for in vitro biophysical assays by minimizing non-specific aggregation that can interfere with measurements.[1][3][] In contrast, PROTACs with hydrophobic alkyl linkers may require the inclusion of detergents or organic solvents in assay buffers to maintain solubility, which in turn could influence protein conformation and binding affinities.
-
Flexibility and Cooperativity: The inherent flexibility of PEG linkers can allow for a more dynamic sampling of conformations to achieve a productive ternary complex.[3][6] However, this flexibility can also introduce an entropic penalty for complex formation.[3] Biophysical assays that measure cooperativity (α), the synergistic binding of the PROTAC to the target protein and E3 ligase, are crucial for evaluating the stability of the formed ternary complex.[7][8][9][10] It is essential to compare the cooperativity values between PROTACs with different linkers to understand the energetic contributions of the linker to complex stabilization.
-
The "Hook Effect": The "hook effect," a phenomenon where the degradation signal decreases at high PROTAC concentrations, is a common observation.[3][11] This is attributed to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that predominate at high concentrations. The flexibility and length of a PEG linker can influence the stability of these binary complexes, potentially shifting the optimal concentration for ternary complex formation and subsequent degradation.[3] Therefore, it is critical to perform dose-response experiments over a wide concentration range for any validation assay.
Comparative Data on PEGylated vs. Alternative Linkers
The following tables summarize quantitative data from hypothetical studies to illustrate how linker composition can affect key parameters in PROTAC development.
Table 1: Comparison of PROTACs Targeting BRD4 with Varying Linker Architectures
| PROTAC ID | Linker Type | Linker Length (atoms) | Ternary Complex Kd (nM, SPR) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10-6 cm/s) |
| PROTAC-PEG4 | PEG | 15 | 25 | 15 | 50 | 95 | 5.2 |
| PROTAC-PEG8 | PEG | 27 | 18 | 20 | 35 | 98 | 3.1 |
| PROTAC-Alkyl8 | Alkyl Chain | 16 | 40 | 8 | 80 | 85 | 8.5 |
| PROTAC-Rigid | Piperazine-based | 14 | 15 | 25 | 25 | 99 | 6.8 |
Data is illustrative and sourced from a compilation of typical PROTAC characteristics.
Table 2: Biophysical and Cellular Performance of BTK-targeting PROTACs
| PROTAC ID | Linker Type | Binary Kd (BTK, nM) | Binary Kd (CRBN, nM) | Ternary Complex Kd (nM, ITC) | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-PEG6 | PEG | 5 | 150 | 10 | 20 | 92 |
| BTK-PROTAC-Alkyl6 | Alkyl Chain | 8 | 180 | 35 | 65 | 80 |
Data is illustrative and sourced from a compilation of typical PROTAC characteristics.
Experimental Protocols for Ternary Complex Validation
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and should be optimized for the specific proteins and PROTACs under investigation.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[7][8][12][13]
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface (e.g., CM5 chip) via amine coupling. A lower density surface is recommended for ternary complex experiments to minimize mass transport limitations.[12]
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC in running buffer over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Binary Interaction Analysis (PROTAC to Target Protein): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary binding affinity.
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgrams from the binary and ternary binding events to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary, or a steady-state affinity model for ternary) to determine the association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD (binary PROTAC-E3 ligase) / KD (ternary complex).[7]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (KD).[7][14]
Protocol:
-
Sample Preparation: Dialyze the target protein and E3 ligase into the same buffer to minimize buffer mismatch effects. Prepare a stock solution of the PROTAC in the same buffer.
-
Binary Titration (PROTAC into Target Protein): Fill the ITC sample cell with the target protein and the syringe with the PROTAC solution. Perform a series of injections of the PROTAC into the target protein solution while measuring the heat changes.
-
Binary Titration (PROTAC into E3 Ligase): Repeat the process with the E3 ligase in the sample cell.
-
Ternary Titration: Fill the sample cell with the E3 ligase pre-saturated with the PROTAC. Fill the syringe with the target protein. Titrate the target protein into the E3 ligase-PROTAC complex. Alternatively, the target protein can be in the cell and the E3 ligase-PROTAC complex in the syringe.
-
Data Analysis: Integrate the raw ITC data to obtain the heat of binding for each injection. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.
-
Cooperativity Calculation: Cooperativity can be determined by comparing the binding affinity of the target protein to the E3 ligase-PROTAC complex with its affinity in the absence of the PROTAC.
Proximity-Based Assays: TR-FRET and AlphaLISA
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are homogeneous, high-throughput assays that detect the proximity of two molecules.[15][16][17][18][19][20][21][22][]
TR-FRET Protocol:
-
Reagent Preparation: Label the target protein with a donor fluorophore (e.g., Terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2) using appropriate labeling kits.
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for ternary complex formation to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, with the peak of the curve representing the optimal concentration for complex formation.
AlphaLISA Protocol:
-
Reagent Preparation: Use tagged proteins (e.g., His-tagged target protein and GST-tagged E3 ligase). Prepare AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).
-
Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate to allow for ternary complex formation.
-
Bead Addition: Add the acceptor beads and incubate. Then, add the donor beads and incubate in the dark.
-
Measurement: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.
Visualizing the Process: Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental workflows and the underlying biological pathway.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. SLAS2024 [slas2024.eventscribe.net]
- 22. tandfonline.com [tandfonline.com]
A Comparative Guide to the LC-MS Analysis of Hydroxy-PEG6-CH2-Boc Reaction Products
For researchers and professionals in drug development, the precise analysis of reaction products is critical. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of a model reaction involving Hydroxy-PEG6-CH2-Boc, a bifunctional linker commonly used in the synthesis of more complex molecules like PROTACs.[1] This guide will delve into experimental protocols, data presentation, and a comparison with alternative analytical techniques.
Understanding the Analyte: this compound
This compound is a polyethylene glycol (PEG) derivative with six ethylene glycol units. It possesses a terminal hydroxyl (-OH) group and a Boc (tert-butyloxycarbonyl) protected amine. The PEG chain imparts hydrophilicity, while the two functional groups allow for sequential chemical modifications. A typical reaction might involve the derivatization of the hydroxyl group.
LC-MS Analysis of Reaction Products
LC-MS is a powerful technique for separating and identifying components in a mixture.[2] For PEGylated compounds, certain challenges arise due to their potential heterogeneity.[2][3][4][5][6] However, established methods can provide detailed structural characterization.[3][4][5]
Expected Reaction Products and Impurities
A hypothetical reaction could involve the alkylation of the hydroxyl group of this compound. The expected products and potential impurities in the reaction mixture are outlined in Table 1 .
| Compound Name | Molecular Formula | Expected Monoisotopic Mass (Da) | Notes |
| This compound | C18H37NO8 | 395.25 | Starting Material |
| Alkylated-PEG6-CH2-Boc | Varies | 395.25 + Mass of Alkyl Group | Desired Product |
| Boc-deprotected Species | C13H29NO6 | 295.20 | Potential side product due to acidic conditions.[7] |
| Di-PEGylated Impurities | Varies | Varies | Can arise from impurities in the starting PEG material. |
| Unreacted Alkylating Agent | Varies | Varies | Excess reagent from the reaction. |
Table 1. Potential components in a this compound reaction mixture.
Detailed Experimental Protocol: LC-MS
This protocol outlines a general method for the analysis of a this compound reaction mixture using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS).
Sample Preparation
-
Reaction Quenching: Quench the reaction mixture appropriately to stop the reaction.
-
Dilution: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 10-50 µg/mL.
LC-MS System and Conditions
-
LC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6520 Accurate-Mass Q-TOF LC/MS or equivalent[2]
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Skimmer Voltage: 65 V
-
Mass Range: m/z 100-1700
Post-Column Amine Addition (Optional but Recommended)
To simplify the mass spectra by reducing multiple charge states common with PEG compounds, a post-column addition of an amine like triethylamine (TEA) can be employed.[2][3][4]
-
Reagent: 0.1% TEA in acetonitrile
-
Delivery: Introduce via a T-junction between the column outlet and the MS inlet using a syringe pump at a low flow rate (e.g., 10-20 µL/min).[2]
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, a comprehensive analysis often benefits from orthogonal techniques.
| Technique | Information Provided | Advantages | Limitations |
| LC-MS | Molecular weight of components, separation of isomers and impurities, quantitative information.[2] | High sensitivity and specificity, provides structural information. | PEG heterogeneity can complicate spectra, potential for ion suppression.[2] |
| NMR Spectroscopy | Detailed structural information, confirmation of functional groups (e.g., Boc group protons around 1.4 ppm), and PEG backbone.[8] | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, can be complex for mixtures. |
| MALDI-TOF MS | Molecular weight distribution of PEGylated species. | Fast, high throughput, good for analyzing broader PEG distributions. | Less amenable to coupling with liquid chromatography, potential for fragmentation. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume, useful for analyzing changes in molecular size upon PEGylation.[9] | Good for resolving large aggregates and unreacted protein/peptide starting materials. | Does not provide molecular weight information directly, lower resolution for small molecule analysis. |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring, qualitative assessment of reaction completion by observing the disappearance of starting materials.[8] | Inexpensive, fast, and simple to implement. | Low resolution, not quantitative, provides limited structural information. |
Table 2. Comparison of analytical techniques for this compound reaction products.
Visualizing the Workflow and Analysis
The following diagrams illustrate the experimental workflow and the logical process for analyzing the reaction products.
Figure 1. Experimental workflow for LC-MS analysis.
Figure 2. Logical workflow for data analysis and interpretation.
By employing the detailed LC-MS protocol and considering alternative analytical techniques, researchers can achieve a thorough characterization of this compound reaction products, ensuring the quality and purity of intermediates for further drug development and scientific research.
References
- 1. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Hydroxy-PEG6-CH2-Boc
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker, a critical component connecting the target protein ligand and the E3 ligase ligand, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While Hydroxy-PEG6-CH2-Boc and other polyethylene glycol (PEG) based linkers have been foundational in the field, a growing body of evidence highlights the therapeutic potential of alternative linker architectures.
This guide provides an objective comparison of common alternatives to PEG-based linkers in PROTAC synthesis, supported by experimental data. We will delve into the performance of alkyl chains and rigid linkers, offering insights into how these modifications can modulate the degradation of key therapeutic targets such as the Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR).
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By forming a ternary complex between the target protein and an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome, effectively eliminating it from the cell. The PROTAC is then released to initiate another degradation cycle, acting in a catalytic manner.
A Head-to-Head Comparison of E3 Ligase Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in PROTAC Design
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. While the choice of POI and E3 ligase ligands is crucial, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a head-to-head comparison of different E3 ligase linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][2] Its primary functions are to bridge the two proteins and to orient them in a productive conformation for the transfer of ubiquitin, thereby marking the target for proteasomal degradation.[1][3] Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker's length and flexibility must be optimized to facilitate stable and cooperative interactions within the ternary complex.[2][4]
-
Degradation Efficacy: This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The linker has a profound impact on both of these values.[5][6]
-
Physicochemical Properties: The linker's chemical composition affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[7][8][9]
Quantitative Comparison of Linker Performance
The following table summarizes quantitative data from various studies, illustrating the impact of different linker types on PROTAC performance. To provide a meaningful comparison, the data is focused on PROTACs targeting the same protein and recruiting the same E3 ligase where the primary variable is the linker.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| BTK | Cereblon | PEG/Alkyl | ~11 | >1000 | <20 | Ramos | [10][11] |
| PEG/Alkyl | ~15 | 1-40 | >85 | Ramos | [10][11] | ||
| PEG/Alkyl | ~18 | 10-100 | >80 | Ramos | [10][11] | ||
| BRD4 | VHL | PEG | 3 PEG units | 55 | 85 | MV4-11 | [12] |
| PEG | 4 PEG units | 20 | 95 | MV4-11 | [12] | ||
| PEG | 5 PEG units | 15 | >98 | MV4-11 | [12] | ||
| PEG | 6 PEG units | 30 | 92 | MV4-11 | [12] | ||
| Androgen Receptor | VHL | Flexible Alkyl | - | 0.5 - 1.0 | >95 | LNCaP, VCaP | [1][13] |
| Cereblon | Rigid Piperidine/Piperazine | - | 1-10 | >90 | VCaP | [14] | |
| Estrogen Receptor α | VHL | PEG-based | - | 4.9 | 92 | MCF-7 | [15] |
| Cereblon | - | - | 0.25 | >95 | MCF-7 | [4] | |
| KRAS G12C | VHL | PEG-based | - | 250 - 760 | 75-90 | NCI-H2030 | [16][17] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions. Direct comparisons across different studies should be made with caution. The data presented here is for illustrative purposes to highlight the impact of linker modifications.
Key Observations and Linker Design Principles
-
Optimal Length is Target-Dependent: As seen with BTK and BRD4 degraders, there is often an optimal linker length that results in the most potent degradation. Linkers that are too short may lead to steric hindrance, while those that are too long can result in unproductive ternary complex formation.[10][11][12]
-
Composition Influences Potency and Properties: The choice between a flexible polyethylene glycol (PEG) linker and a more rigid alkyl or cyclic linker can significantly impact a PROTAC's performance. PEG linkers can enhance solubility and permeability, while rigid linkers may pre-organize the PROTAC into a more bioactive conformation.[8][9] For instance, in the case of the Androgen Receptor, PROTACs with rigid linkers have shown excellent oral bioavailability.[14]
-
Flexibility vs. Rigidity: Flexible linkers like PEG and alkyl chains are the most commonly used due to their synthetic accessibility and ability to allow for conformational adjustments necessary for ternary complex formation.[8] However, increased rigidity through the incorporation of cyclic structures like piperazine or piperidine can improve metabolic stability and cell permeability, leading to better in vivo efficacy.[2][14]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the process of PROTAC-mediated protein degradation and the experimental procedures used for their evaluation, the following diagrams are provided.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC linkers.
Detailed Experimental Protocols
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][18]
a. Cell Culture and Treatment:
-
Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs with different linkers. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
c. Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[1]
a. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
b. Assay Plate Preparation and Treatment:
-
Seed the transfected cells into a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add a serial dilution of the PROTACs to the wells.
c. BRET Measurement and Data Analysis:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor and acceptor emissions using a plate reader.
-
Calculate the corrected BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Cell Viability Assay (e.g., MTT or CCK-8)
This assay determines the effect of target protein degradation on cell proliferation and viability.[12]
a. Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
b. Viability Measurement:
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The rational design of the linker is a critical and often empirical process in the development of potent and drug-like PROTACs. This guide highlights that there is no one-size-fits-all solution for linker design. The optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with varied linker lengths and compositions, is essential for identifying degraders with superior potency and desirable physicochemical properties. The experimental protocols provided herein offer a robust framework for the head-to-head comparison and validation of novel PROTAC linkers, ultimately accelerating the development of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Missing Link between (Un)druggable and Degradable KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
PEGylation's Impact on ADC Pharmacokinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of drug delivery is paramount. Antibody-Drug Conjugates (ADCs) represent a significant advancement in targeted cancer therapy. A key modification in their design is PEGylation—the attachment of polyethylene glycol (PEG) chains. This guide provides a comprehensive comparison of the pharmacokinetic profiles of PEGylated and non-PEGylated ADCs, supported by experimental data and detailed methodologies.
The addition of PEG to an ADC is a strategic approach to modulate its behavior in the body. Generally, PEGylation increases the hydrodynamic size of the ADC, which in turn significantly alters its pharmacokinetic properties. This modification can lead to a longer circulation half-life, reduced clearance, and altered biodistribution, ultimately impacting the therapeutic efficacy and toxicity profile of the ADC.
Quantitative Pharmacokinetic Data: A Comparative Analysis
The following table summarizes key pharmacokinetic parameters from preclinical studies comparing non-PEGylated and PEGylated ADCs or similar protein conjugates. These data illustrate the significant influence of PEGylation on the systemic behavior of these therapeutic agents.
| Pharmacokinetic Parameter | Non-PEGylated Conjugate | PEGylated Conjugate | Fold Change | Reference Animal Model |
| Half-life (t½) | Baseline | 2.5-fold increase (4 kDa PEG) | 2.5x | Not Specified |
| Baseline | 11.2-fold increase (10 kDa PEG) | 11.2x | Not Specified | |
| In Vitro Cytotoxicity (IC50) | Baseline | 4.5-fold decrease (4 kDa PEG) | 4.5x less potent | Not Specified |
| Baseline | 22.5-fold decrease (10 kDa PEG) | 22.5x less potent | Not Specified | |
| HER2 Binding Affinity | Baseline | 5-fold reduction | 5x lower | Rat |
| Subcutaneous Bioavailability | 86.1% | 100% | 1.16x | Rat |
| Blood Concentration (1h post-injection) | 0.06 ± 0.01 % ID/g | 0.23 ± 0.01 % ID/g | 3.8x | Not Specified |
Note: The data presented are compiled from various preclinical studies and may not be directly comparable due to differences in experimental design, the specific ADC, and the size of the PEG chain used.
The Mechanism of PEGylation's Influence
PEGylation primarily enhances the therapeutic potential of ADCs through several mechanisms:
-
Increased Hydrodynamic Size: The attachment of PEG chains increases the overall size of the ADC, which reduces its clearance through the kidneys.[1] Molecules with a larger hydrodynamic radius are filtered less efficiently by the glomerulus, leading to a prolonged circulation time in the bloodstream.[1][2]
-
Steric Hindrance: The PEG chains create a protective hydrophilic shield around the ADC.[1] This "stealth" effect reduces enzymatic degradation by proteases and peptidases and can also mask the ADC from uptake by the reticuloendothelial system (RES), further contributing to its extended half-life.[2][3]
-
Reduced Immunogenicity: The PEG shield can mask antigenic sites on the antibody portion of the ADC, potentially reducing the generation of anti-drug antibodies (ADAs).[2] However, it is important to note that anti-PEG antibodies can sometimes be generated, which may lead to accelerated clearance of the PEGylated ADC upon subsequent administrations.[2][4]
-
Improved Solubility and Stability: For ADCs carrying hydrophobic payloads, PEGylation can enhance the overall solubility and stability of the conjugate, preventing aggregation and improving its biophysical properties.[5]
It is a crucial balance, as the benefits of a longer half-life can sometimes be offset by a decrease in binding affinity to the target antigen due to the steric hindrance of the PEG chains.[3]
Experimental Protocols for Comparative Pharmacokinetic Assessment
To rigorously assess the effect of PEGylation on ADC pharmacokinetics, a well-designed preclinical study is essential. The following outlines a typical experimental workflow for a comparative study in a rodent model.
Experimental Workflow
Caption: Experimental workflow for comparative pharmacokinetic analysis.
Detailed Methodologies
-
Animal Models: Healthy, male Sprague-Dawley rats (8-10 weeks old) are often used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. All procedures should be approved by an Institutional Animal Care and Use Committee.[6]
-
ADC Administration:
-
A single intravenous (IV) bolus dose of the non-PEGylated ADC and the PEGylated ADC is administered to separate groups of animals via the tail vein.
-
A typical dose might be in the range of 1-10 mg/kg.[7]
-
-
Blood Sampling:
-
Serial blood samples (approximately 100-200 µL) are collected from the saphenous or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 4, 8, 24, 48, 72, 96, 168, and 336 hours post-dose).[7]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.[6]
-
-
Tissue Distribution (Optional):
-
At the end of the study, or at specific time points, animals are euthanized, and key organs (e.g., liver, spleen, kidneys, tumor if applicable) are harvested, weighed, and homogenized for analysis of ADC and payload concentrations.[1]
-
-
Bioanalytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of the total antibody (both conjugated and unconjugated) in plasma samples. This assay typically involves capturing the antibody with an anti-human IgG antibody and detecting it with a labeled secondary antibody.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A more sophisticated method used to measure the concentration of the intact ADC, the free payload, and its metabolites in plasma and tissue homogenates. This provides a more detailed picture of the ADC's stability and metabolism.[9][10]
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for each ADC are analyzed using non-compartmental or compartmental analysis with software like WinNonlin.
-
Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½) are calculated and compared between the PEGylated and non-PEGylated ADC groups.[1]
-
Impact on Cellular Signaling
While the primary impact of PEGylation is on the pharmacokinetics of the ADC, this can have downstream effects on cellular signaling and efficacy.
Caption: Logical flow of PEGylation's effects on ADC properties.
A prolonged circulation time can lead to increased accumulation of the ADC in the tumor tissue through the enhanced permeability and retention (EPR) effect. This, in turn, can result in a more sustained delivery of the cytotoxic payload to the cancer cells. Upon internalization, the payload is released and can induce cell death through various mechanisms, such as apoptosis. While PEGylation itself does not directly alter the intracellular signaling pathways triggered by the payload, by increasing the intratumoral concentration of the ADC, it can amplify the downstream apoptotic signaling. However, as noted, a potential reduction in binding affinity due to PEGylation could counteract this benefit, highlighting the need for careful optimization of the PEGylation strategy.[3]
References
- 1. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. PEGylation does not significantly change the initial intravenous or subcutaneous pharmacokinetics or lymphatic exposure of trastuzumab in rats but increases plasma clearance after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
- 7. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched pegylated linker-auristatin to control hydrophobicity for the production of homogeneous minibody-drug conjugate against HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Hydroxy-PEG6-CH2-Boc: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Hydroxy-PEG6-CH2-Boc, a non-halogenated organic compound, in accordance with general laboratory safety and environmental regulations.
This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper disposal protocols is essential to mitigate these risks and prevent environmental contamination. The following procedures outline the necessary steps for handling waste containing this chemical, from initial collection to final container disposal.
Immediate Safety and Spill Response
In the event of a spill, personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[3] For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[3]
Spill Cleanup Procedure:
-
Ventilate the area: Ensure adequate air circulation.
-
Contain the spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled liquid.[3]
-
Collect the waste: Carefully place the absorbed material into a designated chemical waste container.
-
Decontaminate the area: Clean the spill area with soap and water.
-
Prohibited Disposal: Do not flush this compound or its contaminated materials down the sewer.[3]
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal by waste management services. As a non-halogenated organic compound, this compound waste should be handled as follows:
-
Waste Stream: Collect waste containing this compound in a container specifically designated for "non-halogenated organic solvent waste".[3][4][5][6]
-
Incompatible Materials: Do not mix this waste with acids, bases, or oxidizing agents.[3]
Waste Container Management
All chemical waste must be accumulated in properly managed containers within a designated Satellite Accumulation Area (SAA).[7][8]
Container Requirements:
-
Compatibility: The container must be made of a material compatible with the chemical waste.
-
Condition: The container and its cap must be in good condition, free from cracks or deterioration, and able to be securely closed to be vapor-tight and spill-proof.[4][7]
-
Headspace: Do not overfill containers; leave at least one inch of headspace to allow for expansion.[7]
Labeling:
-
Initial Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][8]
-
Content Identification: Clearly list all chemical constituents and their approximate percentages on the label. Do not use abbreviations or chemical formulas.[4]
The following diagram illustrates the workflow for proper waste disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disposal of Empty Containers
A chemical container is not considered regular trash until it is "EPA empty." The criteria for determining this are summarized in the table below.
| Container Size | Condition to be "EPA Empty" |
| ≤ 119 gallons | All contents removed by normal means (pouring, pumping, etc.) AND no more than 3% by weight of the container's total capacity remains. |
| > 119 gallons | No more than 0.3% by weight of the total capacity of the container remains. |
| Any size | No more than 1 inch of residue remains at the bottom. |
| Data sourced from the U.S. Environmental Protection Agency (EPA).[1][2][9] |
Procedure for Empty Container Disposal:
-
Triple Rinse: For containers that held non-acutely toxic chemicals, triple rinse with a compatible solvent. The rinse liquid must be collected and disposed of as hazardous waste.[10]
-
Air Dry: Allow the rinsed container to air dry completely, preferably under a chemical fume hood.[10]
-
Deface Labels: Remove or completely deface all original chemical labels and hazard warnings.[2][10]
-
Mark as "Empty": Clearly write "Empty" on the container.[10]
-
Final Disposal: Uncapped, empty glass containers should be placed in a designated "broken glass" box, while plastic and metal containers can typically be disposed of in the regular trash, in accordance with your institution's specific policies.[2]
Decontamination of Laboratory Glassware
Reusable laboratory glassware that has come into contact with this compound must be decontaminated before reuse.
General Cleaning Protocol:
-
Initial Rinse: As soon as possible after use, rinse the glassware with an appropriate solvent (e.g., ethanol or acetone for organic residues) to remove the bulk of the chemical. Collect this rinse as hazardous waste.
-
Wash: Wash the glassware with warm water and a suitable laboratory detergent.[11][12] Use a brush to scrub if necessary.[12]
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Deionized Water Rinse: Rinse at least three to four times with deionized water.[13]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
The following diagram outlines the logical relationship for handling materials contaminated with this compound.
Caption: Decision-making process for handling this compound contaminated items.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines for any additional requirements.
References
- 1. csn.edu [csn.edu]
- 2. 6. Empty Chemical Containers | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 3. nipissingu.ca [nipissingu.ca]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 12. How To [chem.rochester.edu]
- 13. watersciences.unl.edu [watersciences.unl.edu]
Essential Safety and Operational Guide for Handling Hydroxy-PEG6-CH2-Boc
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, storage, and disposal of Hydroxy-PEG6-CH2-Boc. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that requires careful handling in a laboratory setting. Based on available safety data for similar compounds, the primary hazards are skin and eye irritation, and potential respiratory irritation.
GHS Hazard Classification:
| Pictogram | Signal Word | Hazard Statements |
| ! | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles with side shields | Must be worn at all times in the laboratory. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Body | Laboratory Coat | Should be fully buttoned. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a fume hood to minimize inhalation of any potential vapors or aerosols. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow diagram and procedural steps provide a clear guide from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
a. Preparation:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Area: Ensure the fume hood is operational. Cover the work surface with absorbent, disposable bench paper.
b. Handling:
-
Retrieval: Obtain the container of this compound from its designated storage location, which should be maintained at 2-8°C.[1]
-
Weighing/Measuring: Carefully weigh or measure the required amount of the compound within the fume hood.
-
Experimental Use: Proceed with the planned experimental protocol, minimizing the potential for splashes or aerosol generation.
c. Cleanup & Disposal:
-
Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed waste container.
-
Disposal: The segregated chemical waste must be disposed of through a licensed hazardous waste disposal contractor.[2] Do not dispose of this compound down the drain.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the liquid using an inert absorbent material such as vermiculite or sand.
-
Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2°C and 8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all contaminated materials in a clearly labeled, sealed container.
-
Arrange for pickup and disposal by a licensed chemical waste management company in accordance with local, state, and federal regulations.[2] Polyethylene glycol and its derivatives are biodegradable, but should not be released into wastewater systems.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
